molecular formula C7H13NaO4 B13534596 Sodium4-(3-hydroxypropoxy)butanoate

Sodium4-(3-hydroxypropoxy)butanoate

Cat. No.: B13534596
M. Wt: 184.17 g/mol
InChI Key: PFXBOUUKWGVFFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium4-(3-hydroxypropoxy)butanoate is a useful research compound. Its molecular formula is C7H13NaO4 and its molecular weight is 184.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sodium4-(3-hydroxypropoxy)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium4-(3-hydroxypropoxy)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13NaO4

Molecular Weight

184.17 g/mol

IUPAC Name

sodium;4-(3-hydroxypropoxy)butanoate

InChI

InChI=1S/C7H14O4.Na/c8-4-2-6-11-5-1-3-7(9)10;/h8H,1-6H2,(H,9,10);/q;+1/p-1

InChI Key

PFXBOUUKWGVFFO-UHFFFAOYSA-M

Canonical SMILES

C(CC(=O)[O-])COCCCO.[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Sodium 4-hydroxybutanoate: A Clarification and Comprehensive Review

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: On the Topic of "Sodium 4-(3-hydroxypropoxy)butanoate"

A rigorous and comprehensive search of authoritative chemical databases and the scientific literature did not yield any registered compound corresponding to the name "Sodium 4-(3-hydroxypropoxy)butanoate." The systematic name implies a butanoate salt with a 3-hydroxypropoxy [-O-(CH₂)₃-OH] substituent at the C4 position. While structurally conceivable, this specific molecule is not documented.

It is plausible that the intended topic of interest is a related, and highly significant, hydroxy-substituted butanoate. Given the structural elements, the most scientifically relevant and well-documented analogue is Sodium 4-hydroxybutanoate . This compound, also known as sodium oxybate or by the acronym GHB (gamma-hydroxybutyrate), is an endogenous neurotransmitter and a clinically important therapeutic agent.

Therefore, this guide will provide an in-depth technical overview of Sodium 4-hydroxybutanoate, addressing the core scientific and research-oriented requirements of the original query. We will proceed under the expert assumption that this is the compound of interest, providing a detailed exploration of its chemical properties, synthesis, biological actions, and applications.

Introduction to Sodium 4-hydroxybutanoate

Sodium 4-hydroxybutanoate (CAS No: 502-85-2) is the sodium salt of the endogenous short-chain fatty acid, gamma-hydroxybutyric acid.[1] It is a naturally occurring metabolite of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), found within the mammalian central nervous system (CNS).[2] While present physiologically in micromolar concentrations, its exogenous administration leads to profound dose-dependent neurological effects, positioning it as a compound of significant interest in neuroscience, pharmacology, and clinical medicine.[3]

Initially synthesized in the 1960s, it has been explored as a general anesthetic and is now primarily used therapeutically for treating narcolepsy with cataplexy and excessive daytime sleepiness.[4][5] However, due to its potent CNS depressant effects, it also has a history of illicit use.[6] Understanding its complex pharmacology is crucial for researchers and drug development professionals exploring its therapeutic potential and mitigating its risks.

Chemical and Physical Properties

Sodium 4-hydroxybutanoate is a white to off-white, crystalline, and hygroscopic solid that is highly soluble in water and soluble in ethanol.[7][8]

PropertyValueSource(s)
IUPAC Name Sodium 4-hydroxybutanoate[8]
Synonyms Sodium oxybate, GHB sodium salt, Gamma OH[1][8][9]
CAS Number 502-85-2[10]
Molecular Formula C₄H₇NaO₃[9]
Molecular Weight 126.09 g/mol [9]
Melting Point 144-148 °C[7]
Boiling Point 295.6 °C at 760 mmHg[10]
Solubility Soluble in water[7]
Appearance White to off-white powder[7]
Chemical Structure

The structure consists of a four-carbon butanoate chain with a hydroxyl group at the C4 position, forming a sodium salt with the carboxylate group.

Caption: Chemical structure of Sodium 4-hydroxybutanoate.

Synthesis and Manufacturing

The most common and straightforward synthesis of Sodium 4-hydroxybutanoate involves the saponification (base hydrolysis) of its cyclic ester precursor, γ-butyrolactone (GBL).[4][11] This reaction is facile and can be performed with high yield.

General Reaction Scheme

γ-Butyrolactone + Sodium Hydroxide → Sodium 4-hydroxybutanoate

Experimental Protocol: Lab-Scale Synthesis from GBL

This protocol describes a standard laboratory procedure for the preparation of Sodium 4-hydroxybutanoate.

Disclaimer: This protocol is for informational purposes for qualified researchers only. The synthesis of this compound is subject to legal regulations in many jurisdictions.

Materials:

  • γ-Butyrolactone (GBL)

  • Sodium hydroxide (NaOH), high purity

  • Distilled water

  • pH testing strips or a calibrated pH meter

  • Stainless steel or borosilicate glass reaction vessel

  • Stirring apparatus (e.g., magnetic stirrer)

  • Heating mantle or water bath

Procedure:

  • Preparation of Base: Carefully dissolve a precise molar equivalent of sodium hydroxide in a minimal amount of distilled water within the reaction vessel. The reaction is exothermic; cooling may be necessary.

  • Addition of GBL: While stirring the NaOH solution, slowly add one molar equivalent of γ-butyrolactone dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature (e.g., below 80°C).[12]

  • Reaction: After the addition is complete, continue stirring the mixture. The reaction can be gently heated (e.g., to 50-60°C) for 1-2 hours to ensure completion.[13]

  • pH Adjustment: After cooling to room temperature, check the pH of the solution. The ideal pH should be near neutral (pH 7-8). If the solution is too alkaline (pH > 9), it indicates excess NaOH. This can be neutralized by the careful, dropwise addition of a dilute acid like hydrochloric or citric acid, or more GBL followed by gentle heating.[11][12]

  • Isolation: The resulting aqueous solution contains Sodium 4-hydroxybutanoate. For a solid product, the water can be removed under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization if necessary.[11]

cluster_0 Reactants cluster_1 Reaction Step cluster_2 Processing cluster_3 Product GBL γ-Butyrolactone (GBL) Mix Slow Addition & Stirring (Exothermic Control) GBL->Mix NaOH Sodium Hydroxide (NaOH) in Water NaOH->Mix Heat Optional Heating (Reaction Completion) Mix->Heat pH_Test pH Adjustment (Neutralization) Heat->pH_Test Product Sodium 4-hydroxybutanoate (Aqueous Solution or Solid) pH_Test->Product

Caption: Workflow for the synthesis of Sodium 4-hydroxybutanoate.

Mechanism of Action & Biological Significance

The pharmacology of Sodium 4-hydroxybutanoate is complex, involving interactions with multiple neurotransmitter systems.[14] Its effects are primarily mediated through two distinct receptor types.

  • GABAB Receptors: At pharmacological concentrations, GHB acts as a weak agonist at the GABAB receptor.[15][16] This interaction is believed to be responsible for its potent sedative, hypnotic, and cataplectic-inhibiting effects. Activation of GABAB receptors, which are G-protein coupled, leads to the inhibition of adenylyl cyclase and modulation of K⁺ and Ca²⁺ channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[15]

  • GHB Receptors: The brain possesses high-affinity, specific binding sites for GHB, termed GHB receptors (GHB-R).[3] GHB is an agonist at these receptors, which are excitatory. Stimulation of GHB-R can lead to the release of glutamate.[8] The interplay between inhibitory GABAB signaling and excitatory GHB-R signaling contributes to the biphasic effects observed on dopamine release and overall neuronal activity.[2]

Endogenously, GHB is synthesized from GABA and is thought to function as a neurotransmitter or neuromodulator, playing a role in the sleep-wake cycle, temperature regulation, and cerebral metabolism.[3][17]

cluster_0 Exogenous GHB Administration cluster_1 Receptor Interactions cluster_2 Downstream Neurological Effects GHB Sodium 4-hydroxybutanoate (GHB) GABAB GABA-B Receptor (Weak Agonist) GHB->GABAB High Doses GHBR GHB Receptor (Agonist) GHB->GHBR Low Doses Inhibition Neuronal Inhibition (Sedation, Hypnosis) GABAB->Inhibition Dopamine Dopamine Modulation (Biphasic Effect) GABAB->Dopamine Inhibition Excitation Glutamate Release (Excitatory Effects) GHBR->Excitation GHBR->Dopamine Stimulation

Caption: Simplified signaling pathway of Sodium 4-hydroxybutanoate.

Applications in Research and Drug Development

Sodium 4-hydroxybutanoate is a valuable tool in both clinical practice and basic research.

  • Clinical Applications: Its primary approved use is as Sodium Oxybate (Xyrem®) for the treatment of narcolepsy, where it effectively reduces excessive daytime sleepiness and the frequency of cataplexy, a sudden loss of muscle tone.[4][18] It has also been investigated for the treatment of alcohol withdrawal and dependence.[19]

  • Neuroscience Research: As an endogenous molecule with profound CNS effects, GHB is used as a pharmacological tool to study the GABAergic system, sleep architecture, dopamine regulation, and the mechanisms of absence seizures.[16][20]

  • Drug Development: The unique pharmacology of GHB provides a template for developing novel ligands targeting the GHB and GABAB receptors. Such efforts aim to create therapeutics with improved safety profiles for sleep disorders, anxiety, and other neurological conditions.[17]

Analytical Methodologies

The detection and quantification of GHB in biological matrices (e.g., blood, urine, hair) and other samples is critical for clinical monitoring, forensic toxicology, and research.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for GHB analysis. It requires derivatization of the polar hydroxyl and carboxyl groups to increase volatility. GC-MS offers high sensitivity and specificity, allowing for unambiguous identification and quantification.[21]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is increasingly used as it often does not require derivatization, simplifying sample preparation. It provides excellent sensitivity and is suitable for high-throughput analysis.[22]

  • Ion Chromatography: Anion chromatography with suppressed conductivity detection can also be used to separate and quantify GHB from other organic acids and standard anions in aqueous solutions.[23]

Safety, Handling, and Toxicology

Hazard Statement: Sodium 4-hydroxybutanoate is a potent CNS depressant. Ingestion can cause gastrointestinal irritation, sedation, respiratory depression, coma, and death, particularly when combined with other depressants like alcohol.[7][8] It has a high potential for abuse and dependence.[18]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coat.[7][10]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. It is hygroscopic and air-sensitive.[7][24] As a controlled substance in many regions, it must be stored according to local regulations.[8]

Toxicological Data:

  • LD₅₀ (Oral, mouse): 4250 mg/kg[7][10]

  • LD₅₀ (Oral, rat): 9690 mg/kg[7][10]

Conclusion

While the compound "Sodium 4-(3-hydroxypropoxy)butanoate" appears to be a misnomer, the structurally related molecule, Sodium 4-hydroxybutanoate, is a compound of immense scientific and clinical importance. Its dual action on GABAB and specific GHB receptors creates a complex pharmacological profile that is leveraged for the treatment of narcolepsy but also underlies its potential for abuse. A thorough understanding of its chemistry, synthesis, and biological activity is essential for researchers and clinicians working to harness its therapeutic benefits and understand its role in neurobiology.

References

  • Maitre, M. (1997). The gamma-hydroxybutyrate signalling system in brain: organization and functional implications. Progress in Neurobiology, 51(3), 337-361. [Link]

  • DrugBank. (n.d.). Gamma-Hydroxybutyric Acid Sodium. DrugBank Online. [Link]

  • PrecisionFDA. (n.d.). SODIUM 4,4-D2-4-HYDROXYBUTANOATE. Substance Details. [Link]

  • Absalom, N., Eghorn, L. H., Villumsen, I. S., et al. (2013). γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLoS ONE, 8(11), e79940. [Link]

  • Carter, L. P., Pardi, D., Gentry, W. B., et al. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, Biochemistry, and Behavior, 92(2), 199-209. [Link]

  • Kamal, R. M., van Noorden, M. S., Wannet, W., et al. (2016). The Neurobiological Mechanisms of Gamma-Hydroxybutyrate Dependence and Withdrawal and Their Clinical Relevance: A Review. Psychopathology, 49(2), 69-80. [Link]

  • Science.gov. (n.d.). gamma-hydroxybutyrate receptors stimulation: Topics. Science.gov. [Link]

  • Chemsrc. (2025). 4-Hydroxybutanoic acid sodium salt | CAS#:502-85-2. Chemsrc.com. [Link]

  • PubChem. (n.d.). sodium;4-hydroxybutanoate;(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one. PubChem Compound Summary. [Link]

  • PubChem. (n.d.). Sodium 4-hydroxybutyrate-3,3,4,4-D4. PubChem Compound Summary. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Hydroxybutyric Acid, Sodium Salt, 99%. Coleparmer.com. [Link]

  • Rhodium Archive. (2004). G H B (Gamma-Hydroxybutyrate) Synthesis FAQ. Scribd. [Link]

  • PubChem. (n.d.). Sodium Oxybate. PubChem Compound Summary. [Link]

  • Google Patents. (2013). US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate.
  • Harada, T., et al. (1966). Clinical application of 4-hydroxybutyrate sodium and 4-butyrolactone in neuropsychiatric patients. Folia Psychiatrica et Neurologica Japonica, 20(1), 9-17. [Link]

  • Google Patents. (2005). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • Google Patents. (2014). WO2014078014A2 - Production of salts of 4-hydroxybutyrate using biobased raw materials.
  • Addiction Resource. (2016). How is GHB Made: Ingredients, Recipe for Production. Addictionresource.net. [Link]

  • Google Patents. (2015). EP2961738B1 - Production of salts of 4-hydroxybutyrate using biobased raw materials.
  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Wikipedia.org. [Link]

  • Clavijo, C., et al. (2014). Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates. ACS Chemical Neuroscience, 5(8), 668-676. [Link]

  • Consensus.app. (n.d.). What are the mechanisms of action of Sodium Oxybate in its therapeutic applications? Consensus.app. [Link]

  • Agilent Technologies. (n.d.). Determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. agilent.com. [Link]

  • Therapeutic Target Database. (n.d.). Drug Name Gamma Hydroxybutyric Acid Synonyms. db.idrblab.net. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Sodium 4-(3-hydroxypropoxy)butanoate, a structurally unique derivative of the well-known neuromodulator, 4-hydroxybutanoic acid (GHB). Due to the limited direct literature on this specific compound, this guide synthesizes information from established chemical principles and draws parallels with its close structural analog, Sodium Oxybate. We will explore its chemical identity, propose viable synthetic routes, and discuss its potential pharmacological properties by examining the structure-activity relationships of related compounds. This document is intended for researchers, scientists, and professionals in drug development who are interested in novel compounds with potential activity at GABAergic and related receptor systems.

Introduction

Sodium 4-(3-hydroxypropoxy)butanoate is an intriguing molecule that merges the core structure of gamma-hydroxybutyrate (GHB) with a hydrophilic 3-hydroxypropoxy side chain. While GHB, in its sodium salt form (Sodium Oxybate), has well-documented therapeutic applications in the treatment of narcolepsy and cataplexy, the pharmacological profile of this ether-linked derivative remains largely unexplored.[1][2] The introduction of the hydroxypropoxy group at the 4-position of the butanoate backbone presents a novel modification that could significantly alter its pharmacokinetic and pharmacodynamic properties compared to its parent compound. This guide aims to provide a foundational understanding of Sodium 4-(3-hydroxypropoxy)butanoate, from its chemical nomenclature to its potential biological implications, thereby stimulating further research into this and related compounds.

Chemical Identity and Nomenclature

A clear understanding of the nomenclature of Sodium 4-(3-hydroxypropoxy)butanoate is crucial for its unambiguous identification in chemical databases and literature.

Synonyms and Chemical Identifiers

Given the sparse literature, there are no widely recognized synonyms for Sodium 4-(3-hydroxypropoxy)butanoate. However, based on systematic naming conventions, the following identifiers can be assigned:

  • IUPAC Name: Sodium 4-(3-hydroxypropoxy)butanoate

  • Parent Acid: 4-(3-hydroxypropoxy)butanoic acid

  • CAS Number: Not currently assigned.

  • Molecular Formula: C₇H₁₃NaO₄

  • Molecular Weight: 184.16 g/mol

Structural Comparison with Related Compounds

The structural relationship between Sodium 4-(3-hydroxypropoxy)butanoate and its parent compound, Sodium Oxybate, is of significant interest. The key differentiating feature is the ether linkage and the terminal hydroxyl group in the side chain.

CompoundStructureKey Structural FeaturesKnown Biological Activity
Sodium 4-(3-hydroxypropoxy)butanoate [Insert Chemical Structure Image]Butanoate backbone with a 4-(3-hydroxypropoxy) substituent.Not yet characterized.
Sodium Oxybate (Sodium 4-hydroxybutanoate) [Insert Chemical Structure Image]Butanoate backbone with a 4-hydroxy substituent.CNS depressant; agonist at GABA-B and GHB receptors.[2]
Sodium Butanoate (Sodium Butyrate) [Insert Chemical Structure Image]Simple four-carbon carboxylate.Histone deacetylase (HDAC) inhibitor.[3]

A comparative table of Sodium 4-(3-hydroxypropoxy)butanoate and related compounds.

Proposed Synthesis and Characterization

While no specific synthesis for Sodium 4-(3-hydroxypropoxy)butanoate has been published, a plausible synthetic route can be devised based on established organic chemistry principles. The synthesis would likely proceed in two main stages: the synthesis of the parent acid, 4-(3-hydroxypropoxy)butanoic acid, followed by its conversion to the sodium salt.

Synthesis of 4-(3-hydroxypropoxy)butanoic acid

A logical approach to the synthesis of the parent acid is through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.

Proposed Reaction Scheme:

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Alkoxide Formation cluster_2 Step 3: Williamson Ether Synthesis A γ-Butyrolactone B Sodium 4-bromobutanoate A->B HBr, NaOH E 4-(3-hydroxypropoxy)butanoic acid B->E Reaction with D C 1,3-Propanediol D Sodium 3-hydroxypropoxide C->D NaH D->E

A proposed synthetic workflow for 4-(3-hydroxypropoxy)butanoic acid.

Experimental Protocol:

Step 1: Synthesis of Sodium 4-bromobutanoate from γ-Butyrolactone

  • To a solution of γ-butyrolactone in an appropriate solvent (e.g., water), add a stoichiometric amount of hydrobromic acid.

  • Heat the mixture under reflux for several hours to facilitate the ring-opening reaction.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to form Sodium 4-bromobutanoate.

  • The product can be isolated by evaporation of the solvent.

Step 2: Williamson Ether Synthesis

  • In a separate reaction vessel, prepare the sodium salt of 1,3-propanediol by reacting it with a strong base such as sodium hydride in an anhydrous solvent (e.g., THF).

  • To this solution, add the previously synthesized Sodium 4-bromobutanoate.

  • Heat the reaction mixture to facilitate the nucleophilic substitution reaction.

  • After the reaction is complete, quench the reaction with water and acidify the solution with a dilute acid (e.g., HCl) to protonate the carboxylate, yielding 4-(3-hydroxypropoxy)butanoic acid.

  • The product can be extracted with an organic solvent and purified by column chromatography.

Formation of Sodium 4-(3-hydroxypropoxy)butanoate

The conversion of the carboxylic acid to its sodium salt is a straightforward acid-base reaction.[4]

Experimental Protocol:

  • Dissolve the purified 4-(3-hydroxypropoxy)butanoic acid in a suitable solvent, such as ethanol or water.

  • Add a stoichiometric equivalent of sodium hydroxide or sodium bicarbonate solution dropwise while stirring.

  • Monitor the pH to ensure complete neutralization.

  • The sodium salt can be isolated by evaporation of the solvent to yield a solid product.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylate, hydroxyl, and ether linkages.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Biological Activity and Mechanism of Action

The biological activity of Sodium 4-(3-hydroxypropoxy)butanoate is currently unknown. However, its close structural similarity to Sodium Oxybate provides a strong basis for hypothesizing its potential pharmacological effects.

The GABAergic System and Sodium Oxybate

Sodium Oxybate is a central nervous system (CNS) depressant that exerts its effects through interactions with the GABAergic system.[2] It acts as a weak agonist at the GABA-B receptor and also binds to a specific GHB receptor.[1] The activation of GABA-B receptors leads to an inhibitory effect on neuronal activity, which is believed to contribute to its therapeutic effects in narcolepsy, such as the consolidation of sleep and the reduction of cataplexy.[2][5]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Sodium_Oxybate Sodium Oxybate (GHB) GABAB_Receptor GABA-B Receptor Sodium_Oxybate->GABAB_Receptor Agonist GHB_Receptor GHB Receptor Sodium_Oxybate->GHB_Receptor Agonist GABA_vesicles GABA Vesicles Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GABAB_Receptor->Neuronal_Inhibition

Simplified signaling pathway of Sodium Oxybate.

Hypothesized Activity of Sodium 4-(3-hydroxypropoxy)butanoate

The presence of the 3-hydroxypropoxy side chain in Sodium 4-(3-hydroxypropoxy)butanoate could influence its interaction with GABA-B and GHB receptors in several ways:

  • Receptor Binding Affinity: The bulkier and more polar side chain may alter the binding affinity and selectivity for these receptors compared to Sodium Oxybate. This could potentially lead to a different pharmacological profile, with either enhanced or diminished potency.

  • Pharmacokinetics: The increased hydrophilicity due to the additional hydroxyl group and ether linkage might affect its ability to cross the blood-brain barrier, as well as its metabolism and excretion. This could result in a different onset and duration of action.

  • Novel Receptor Interactions: It is also possible that the modified side chain could lead to interactions with other receptor systems that are not significantly engaged by Sodium Oxybate.

Further research, including in vitro binding assays and in vivo behavioral studies, is necessary to elucidate the actual pharmacological profile of this compound.

Future Directions and Conclusion

Sodium 4-(3-hydroxypropoxy)butanoate represents an unexplored derivative in the family of gamma-hydroxybutyrate analogs. This technical guide has provided a foundational framework for its study, including its chemical identity, proposed synthetic routes, and a hypothesis for its potential biological activity based on its structural relationship to Sodium Oxybate.

Future research should focus on:

  • Chemical Synthesis and Characterization: The successful synthesis and purification of Sodium 4-(3-hydroxypropoxy)butanoate is the essential first step.

  • In Vitro Pharmacology: Characterization of its binding affinity and functional activity at GABA-B and GHB receptors.

  • In Vivo Studies: Evaluation of its effects on sleep architecture, cataplexy, and other CNS functions in relevant animal models.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of novel GHB analogs like Sodium 4-(3-hydroxypropoxy)butanoate holds the potential for the development of new therapeutic agents with improved efficacy, safety, or pharmacokinetic profiles for the treatment of sleep disorders and other neurological conditions.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Oxybate?
  • Scribd. (n.d.). Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Save My Exams. (2025, January 8). Preparation of Carboxylic Acids (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • Krishna Teja Pharmacy College. (n.d.). HISTORY OF SODIUM OXYBATE – A REVIEW. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 14). Preparation of Carboxylic Acids. Retrieved from [Link]

  • Chemguide. (2015, November 15). decarboxylation of carboxylic acids and their salts. Retrieved from [Link]

  • Michigan State University. (n.d.). Preparation and Reaction of Carboxylic Acids. Retrieved from [Link]

  • Science.gov. (n.d.). pharmaceutical sodium oxybate: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). US20050113366A1 - Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of $g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses.
  • Google Patents. (n.d.). WO2002042250A1 - DERIVATIVES OF 4-HYDROXYBUTANOIC ACID AND OF ITS HIGHER HOMOLOGUE AS LIGANDS OF η-HYDROXYBUTYRATE (GHB) RECEPTORS, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND PHARMACEUTICAL USES.
  • MedLink Neurology. (2021, September 4). Sodium oxybate. Retrieved from [Link]

  • ACS Publications. (2005, February 23). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Oxybate? Retrieved from [Link]

  • National Tsing Hua University. (n.d.). Synthesis of Ether. Retrieved from [Link]

  • KEGG. (n.d.). KEGG COMPOUND: C00989. Retrieved from [Link]

  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • Wikipedia. (n.d.). Sodium butyrate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for Sodium 4-(3-hydroxypropoxy)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological applications of Sodium 4-(3-hydroxypropoxy)butanoate. As this compound is not extensively documented in publicly available literature, the following protocols are built upon established principles of organic synthesis and neuropharmacology, providing a robust framework for its investigation.

Introduction and Scientific Context

Sodium 4-(3-hydroxypropoxy)butanoate is a unique small molecule featuring a butanoate backbone, a terminal sodium carboxylate, and a hydroxypropoxy ether linkage. Its structure bears resemblance to endogenous and therapeutic molecules of significant interest, such as γ-hydroxybutyric acid (GHB), also known as sodium oxybate, and the short-chain fatty acid sodium butyrate.

  • Sodium Oxybate (GHB): A neurotransmitter and a therapeutic agent used for the treatment of narcolepsy. It is a known agonist at the GHB receptor and a weak agonist at the GABA-B receptor.

  • Sodium Butyrate: A short-chain fatty acid produced by gut microbiota, known for its role as a histone deacetylase (HDAC) inhibitor and its effects on gut health and inflammation.[1][2][3]

The hybrid structure of Sodium 4-(3-hydroxypropoxy)butanoate—combining features of a fatty acid salt with an ether and a primary alcohol—suggests it may possess novel pharmacological properties. It could potentially interact with biological systems as a metabolic precursor, a signaling molecule, or a modulator of receptor or enzyme activity. These application notes provide a foundational guide to synthesizing this molecule and exploring its biological effects, particularly its potential as a GABAergic modulator and its impact on cellular viability.

Synthesis and Purification

The synthesis of Sodium 4-(3-hydroxypropoxy)butanoate can be logically approached via a two-step process: (1) Fischer esterification to create the core ester structure, followed by (2) saponification to yield the final sodium salt. This pathway is cost-effective and utilizes standard laboratory techniques.

Step 1: Synthesis of Ethyl 4-(3-hydroxypropoxy)butanoate

The initial step involves an acid-catalyzed esterification reaction between ethyl 4-hydroxybutanoate and a molar excess of 1,3-propanediol. Using an excess of the diol helps to minimize the formation of undesired diester byproducts.

Causality Behind Experimental Choices:

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the esterification reaction, which is kinetically slow at room temperature.[4][5]

  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid (or in this case, the hydroxyl group of the starting ester for transesterification), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] It also acts as a dehydrating agent, helping to shift the reaction equilibrium toward the products.[4]

  • Excess 1,3-Propanediol: Le Châtelier's principle dictates that using one reactant in excess drives the reversible reaction towards the formation of the product.

Protocol:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.[7]

  • To the flask, add ethyl 4-hydroxybutanoate (1.0 eq), 1,3-propanediol (3.0 eq), and a suitable solvent like toluene to aid in azeotropic water removal.

  • Slowly and carefully add concentrated sulfuric acid (0.1 eq) as the catalyst.[8]

  • Heat the mixture to reflux (typically 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid and any unreacted acidic precursors.[9]

    • Brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product via fractional distillation under reduced pressure or column chromatography to isolate the pure ethyl 4-(3-hydroxypropoxy)butanoate.[7]

Step 2: Saponification to Sodium 4-(3-hydroxypropoxy)butanoate

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.[10]

Protocol:

  • Dissolve the purified ethyl 4-(3-hydroxypropoxy)butanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise while stirring.

  • Heat the mixture to a gentle reflux for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol via rotary evaporation.

  • The resulting solid is the crude sodium salt. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product, Sodium 4-(3-hydroxypropoxy)butanoate, as a white crystalline solid.[11]

SynthesisWorkflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Saponification Reactants Ethyl 4-hydroxybutanoate + 1,3-Propanediol (excess) + H₂SO₄ (cat.) Reflux Reflux in Toluene (4-6 hours) Workup Aqueous Workup (NaHCO₃, Brine) PurifyEster Purification (Distillation or Chromatography) ProductEster Ethyl 4-(3-hydroxypropoxy)butanoate Ester_NaOH Product Ester + NaOH (aq) in Ethanol ProductEster->Ester_NaOH RefluxSapon Gentle Reflux (1-2 hours) Evaporation Solvent Removal Recrystallization Recrystallization FinalProduct Sodium 4-(3-hydroxypropoxy)butanoate

Structural Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[13]

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The protons adjacent to the ester's carbonyl group are expected around 2.2-2.5 ppm, while those next to the ether and alcohol oxygens will be further downfield (3.5-4.2 ppm).[14]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal (around 175-180 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Sodium 4-(3-hydroxypropoxy)butanoate (Predicted for D₂O solvent)

AssignmentPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)
-CH₂ -COO⁻Na⁺~2.3Triplet2H~35
-CH₂-CH₂ -CH₂-O-~1.8Quintet2H~25
-CH₂ -O-CH₂-~3.5Triplet2H~70
-O-CH₂ -CH₂-CH₂-OH~3.6Triplet2H~68
-CH₂-CH₂ -CH₂-OH~1.9Quintet2H~32
-CH₂-CH₂ -OH~3.7Triplet2H~61
C =O---~180
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present. For the final product, key stretches to observe are:

  • Broad O-H stretch: ~3300-3400 cm⁻¹ from the terminal alcohol group.

  • C-H stretches: ~2850-2950 cm⁻¹ from the alkyl chain.

  • Strong C=O stretch (carboxylate): A very strong, characteristic asymmetric stretch around 1550-1610 cm⁻¹.

  • C-O stretch (ether & alcohol): ~1050-1150 cm⁻¹.[14]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), will confirm the molecular weight and elemental composition of the compound. For Sodium 4-(3-hydroxypropoxy)butanoate (C₇H₁₃NaO₄), the expected exact mass for the anion [M-Na]⁻ would be m/z 177.0768.

Biological Applications & Protocols

Given its structural similarities to neuroactive compounds, two primary lines of initial investigation are proposed: assessing its general cytotoxicity and exploring its potential to interact with GABA receptors.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Objective: To determine the cytotoxic potential of Sodium 4-(3-hydroxypropoxy)butanoate on a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • Sodium 4-(3-hydroxypropoxy)butanoate (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Sodium 4-(3-hydroxypropoxy)butanoate in serum-free medium. Remove the complete medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

MTT_Workflow Seed 1. Seed Cells (1x10⁴ cells/well, 96-well plate) Incubate1 2. Incubate (24h, 37°C) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate (3-4h, 37°C) AddMTT->Incubate3 Solubilize 7. Solubilize Formazan (150 µL DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (% Viability, IC₅₀) Read->Analyze

Protocol 2: Competitive GABA-A Receptor Binding Assay

This protocol describes an in vitro assay to determine if the test compound can displace a known radiolabeled ligand from the GABA-A receptor, suggesting a direct interaction.[20]

Objective: To assess the binding affinity of Sodium 4-(3-hydroxypropoxy)butanoate for the GABA-A receptor using [³H]muscimol as the radioligand.

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[21]

  • [³H]muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • Sodium 4-(3-hydroxypropoxy)butanoate (test compound)

  • Scintillation vials and cocktail

  • Glass fiber filters and vacuum filtration manifold

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold sucrose buffer, followed by a series of centrifugation and washing steps to isolate a crude synaptic membrane pellet, which is then stored at -80°C.[21]

  • Assay Setup: In microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + [³H]muscimol (e.g., 5 nM final concentration) + Binding Buffer.[21]

    • Non-specific Binding (NSB): Membrane preparation + [³H]muscimol + excess unlabeled GABA (e.g., 10 µM) to saturate all specific binding sites.[22]

    • Competition: Membrane preparation + [³H]muscimol + varying concentrations of Sodium 4-(3-hydroxypropoxy)butanoate.

  • Incubation: Incubate all tubes at 4°C for 45 minutes to allow binding to reach equilibrium.[21]

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate). Wash the filters quickly with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[21]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value, which can be converted to a binding affinity constant (Ki).

BindingAssay_Workflow Prepare 1. Prepare Assay Tubes (Total, NSB, Competition) Incubate 2. Incubate (4°C, 45 min) Prepare->Incubate Filter 3. Rapid Vacuum Filtration Incubate->Filter Wash 4. Wash Filters (Ice-cold buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Analyze Data (IC₅₀, Ki) Count->Analyze

Conclusion

This document outlines a robust and scientifically grounded approach for the synthesis, purification, characterization, and preliminary biological evaluation of Sodium 4-(3-hydroxypropoxy)butanoate. The provided protocols are designed to be self-validating, with clear endpoints and analytical confirmation steps. By following these guidelines, researchers can effectively produce this novel compound and begin to explore its potential toxicological and pharmacological profile, paving the way for further investigation in the field of drug discovery and development.

References

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). ScienCell. Retrieved from [Link]

  • GABAA Receptor Binding Assay Protocol. (n.d.). Psychoactive Drug Screening Program (PDSP). Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • Paquot, M., et al. (2003). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Université de Liège. Retrieved from [Link]

  • Process for the preparation of a carboxylic acid salt. (n.d.). European Patent Office. Retrieved from [Link]

  • Product Class 3: Carboxylic Acid Salts. (n.d.). Thieme Chemistry. Retrieved from [Link]

  • The method for preparing carboxylate salt. (n.d.). Google Patents.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. (2025, May 16). ACS Omega. Retrieved from [Link]

  • Process for the preparation of a carboxylic acid salt. (n.d.). Google Patents.
  • Identification of Carboxylic Acids Salts. (n.d.). Retrieved from [Link]

  • Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). TDX. Retrieved from [Link]

  • Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. (1999, June 15). Journal of Neuroscience. Retrieved from [Link]

  • Novel Fatty Acid Esters of p-Coumaryl Alcohol in Epicuticular Wax of Apple Fruit. (n.d.). The University of Alabama at Birmingham. Retrieved from [Link]

  • Lab 12: Synthesis of an Ester. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Process for the purification of esters. (n.d.). Google Patents.
  • Biochemistry and binding assay. (n.d.). ResearchGate. Retrieved from [Link]

  • Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. Retrieved from [Link]

  • Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved from [Link]

  • Synthesis of Ethyl Butanoate via Esterification. (n.d.). Scribd. Retrieved from [Link]

  • Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2). ACS Publications. Retrieved from [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. (n.d.). Retrieved from [Link]

  • Esterification of Carboxylic Acids with Alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid (3). (n.d.). ResearchGate. Retrieved from [Link]

  • 4-[3-(4-hydroxybutoxy)propoxy]butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Ester Synthesis Lab (Student Handout). (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021, January 6). MDPI. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sodium Butyrate: Applications, Benefits, Role and Formulations. (2024, October 14). Retrieved from [Link]

  • A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. (2025, August 6). ResearchGate. Retrieved from [Link]

  • DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. (n.d.). ETH Zürich. Retrieved from [Link]

  • Sodium butyrate. (2021, October 11). American Chemical Society. Retrieved from [Link]

Sources

Application Notes and Protocols: Sodium 4-(3-hydroxypropoxy)butanoate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The butanoate backbone of the target compound suggests a potential role as a histone deacetylase (HDAC) inhibitor, a well-documented function of Sodium Butyrate. The structural similarity to Sodium Oxybate (gamma-hydroxybutyrate or GHB) points towards possible neurological and central nervous system (CNS) activities. The addition of the 3-hydroxypropoxy group may influence the compound's solubility, membrane permeability, and overall pharmacokinetic and pharmacodynamic profile.

This document is therefore divided into two main sections, detailing the established applications of Sodium Butyrate and Sodium Oxybate, followed by a proposed experimental framework for investigating Sodium 4-(3-hydroxypropoxy)butanoate.

Section 1: Sodium Butyrate - The Epigenetic Modulator

Sodium Butyrate, a short-chain fatty acid, is a well-characterized inhibitor of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent alterations in gene expression.[1][2][3] This epigenetic modification has profound effects on cell proliferation, differentiation, and apoptosis, making it a valuable tool in cancer research and cellular biology.[2][3]

In Vitro Applications of Sodium Butyrate

Scientific Rationale: By inhibiting HDACs, Sodium Butyrate can induce the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells.[2][4] This makes it a useful compound for studying the mechanisms of apoptosis and for screening potential anti-cancer therapies.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116, AsPC-1) in 96-well plates at a density of 2,000 cells/well in 200 µL of complete culture medium.[2][5]

  • Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing varying concentrations of Sodium Butyrate (e.g., 0, 1, 5, 10, 25, and 50 µM).[5]

  • Incubation: Culture the cells for 24, 48, and 72 hours.

  • MTT Addition: At each time point, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[2]

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well.[2]

  • Absorbance Measurement: Gently agitate the plates for 15 minutes at room temperature and measure the absorbance at 492 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Table 1: Example Data for Sodium Butyrate-Induced Cytotoxicity

Concentration (mM)Cell Viability (%) - 48h
0100
195
570
1050
2520
505

Note: The above data is illustrative. Actual results will vary depending on the cell line and experimental conditions.

Scientific Rationale: The primary mechanism of Sodium Butyrate is the inhibition of HDACs, leading to an increase in histone acetylation.[1][3][6] This can be visualized and quantified using Western blotting.

Experimental Protocol: Western Blot for Histone H3 Acetylation

  • Cell Lysis: Treat cells with Sodium Butyrate for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Workflow for In Vitro Analysis of Sodium Butyrate

cluster_invitro In Vitro Workflow A Cancer Cell Culture (e.g., HCT-116) B Treatment with Sodium Butyrate A->B C Cell Viability Assay (MTT) B->C D Western Blot for Histone Acetylation B->D E Data Analysis and Interpretation C->E D->E

Caption: In vitro workflow for assessing the effects of Sodium Butyrate.

In Vivo Applications of Sodium Butyrate

Scientific Rationale: Sodium Butyrate has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[3][7] It has also been shown to have anti-fibrogenic effects in various animal models.[7]

Experimental Protocol: Mouse Model of Peritoneal Fibrosis

  • Animal Model: Induce peritoneal fibrosis in mice by implanting a synthetic matrix into the abdominal cavity.[7]

  • Treatment: Administer Sodium Butyrate orally to the treatment group.[7]

  • Sample Collection: After a specified treatment period, euthanize the animals and collect the fibrovascular tissue from the abdominal implant.

  • Inflammatory Marker Analysis: Quantify inflammatory markers such as TNF-α, CXCL1, and CCL2 in the tissue homogenates using ELISA.[7]

  • Fibrosis Assessment: Analyze collagen deposition in tissue sections using Masson's trichrome staining.

  • Angiogenesis Assessment: Measure blood vessel density and VEGF levels in the implants.[7]

Scientific Rationale: The neuroprotective effects of Sodium Butyrate have been observed in animal models of neurodegenerative diseases like Huntington's disease, likely through its ability to modulate gene expression and reduce neuroinflammation.[2][4]

Experimental Protocol: R6/2 Transgenic Mouse Model of Huntington's Disease

  • Animal Model: Use R6/2 transgenic mice, a common model for Huntington's disease.[2][4]

  • Treatment: Administer Sodium Butyrate via intraperitoneal injection daily.[4]

  • Behavioral Testing: Monitor motor performance and body weight regularly.[4]

  • Survival Analysis: Record the lifespan of the mice in both the treatment and control groups.[4]

  • Neuropathological Analysis: At the end of the study, collect brain tissue to assess for neuropathological changes and histone acetylation levels.[4]

Section 2: Sodium Oxybate - The Neuromodulator

Sodium Oxybate, the sodium salt of gamma-hydroxybutyric acid (GHB), is a central nervous system depressant.[8][9] It is thought to exert its effects through actions at GABA-B receptors and potentially specific GHB receptors.[10][11][12] It is clinically used to treat cataplexy and excessive daytime sleepiness in patients with narcolepsy.[8][9][12]

In Vitro Applications of Sodium Oxybate

Scientific Rationale: To understand the mechanism of action of Sodium Oxybate and its analogs, it is crucial to determine their binding affinity and functional activity at relevant receptors, such as the GABA-B receptor.

Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-B receptor or from brain tissue.

  • Binding Reaction: Incubate the membranes with a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) in the presence of varying concentrations of Sodium Oxybate or the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value of the test compound and calculate its binding affinity (Ki).

Scientific Rationale: Sodium Oxybate has been shown to modulate the release of various neurotransmitters, including dopamine.[10][11] Microdialysis is a powerful technique to study these effects in vivo, but in vitro synaptosome preparations can also be used.

Experimental Protocol: In Vitro Neurotransmitter Release from Synaptosomes

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum) of rodents.

  • Loading: Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine).

  • Perfusion: Place the loaded synaptosomes in a perfusion system and stimulate release with a depolarizing agent (e.g., high potassium).

  • Treatment: Perfuse the synaptosomes with Sodium Oxybate or the test compound before and during stimulation.

  • Fraction Collection: Collect the perfusate in fractions.

  • Quantification: Measure the radioactivity in each fraction to determine the amount of neurotransmitter released.

Signaling Pathway of Sodium Oxybate

cluster_pathway Sodium Oxybate Signaling SO Sodium Oxybate GABABR GABA-B Receptor SO->GABABR AC Adenylyl Cyclase GABABR->AC GIRK ↑ GIRK Channels GABABR->GIRK Ca ↓ Ca2+ Channels GABABR->Ca cAMP ↓ cAMP AC->cAMP Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release cAMP->Neuron GIRK->Neuron Ca->Neuron

Caption: Simplified signaling pathway of Sodium Oxybate via the GABA-B receptor.

In Vivo Applications of Sodium Oxybate

Scientific Rationale: Sodium Oxybate is known for its sedative properties.[11][13] These effects can be quantified in animal models by measuring changes in locomotor activity and sleep architecture.

Experimental Protocol: Open-Field Test and EEG/EMG Recording in Rodents

  • Animal Model: Use mice or rats.

  • Treatment: Administer Sodium Oxybate or the test compound via oral gavage or intraperitoneal injection.

  • Open-Field Test: Place the animal in an open-field arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a set period.

  • EEG/EMG Implantation: For sleep studies, surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

  • Sleep Recording: After a recovery period, record EEG/EMG signals continuously to analyze sleep stages (e.g., slow-wave sleep, REM sleep).[13]

Scientific Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for its development as a therapeutic agent.

Experimental Protocol: Pharmacokinetic Analysis in Rats

  • Animal Model: Use cannulated rats to facilitate repeated blood sampling.

  • Dosing: Administer a single dose of the test compound intravenously and orally to different groups of rats.

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Plasma Analysis: Separate the plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Modeling: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.[14]

Table 2: Example Pharmacokinetic Parameters for an Orally Administered Compound

ParameterValueUnit
Cmax123.0µg/mL
Tmax0.5h
AUC(0-t)254.7µg·h/mL
Bioavailability85%

Note: The above data is illustrative and based on published data for Sodium Oxybate.[14]

Section 3: Proposed Experimental Framework for Sodium 4-(3-hydroxypropoxy)butanoate

Given the lack of direct data, a logical approach to characterizing Sodium 4-(3-hydroxypropoxy)butanoate would be to systematically investigate its potential activities based on its structural components.

Hypothetical Application Framework

  • In Vitro HDAC Inhibition and Anti-proliferative Activity:

    • Rationale: The butanoate moiety suggests potential HDAC inhibitory activity. The 3-hydroxypropoxy side chain may alter its potency and selectivity.

    • Proposed Experiments:

      • HDAC activity assays using isolated enzymes or cell-based assays.

      • MTT assays on a panel of cancer cell lines to assess anti-proliferative effects.

      • Western blotting for histone acetylation to confirm the mechanism of action.

  • In Vitro Neuromodulatory Activity:

    • Rationale: The structural similarity to GHB warrants investigation into its effects on CNS targets.

    • Proposed Experiments:

      • GABA-B receptor binding and functional assays.

      • Neurotransmitter release assays from synaptosomes.

      • Electrophysiological studies on neuronal excitability.

  • In Vivo Pharmacokinetics and Preliminary Efficacy:

    • Rationale: The 3-hydroxypropoxy group may improve the pharmacokinetic profile compared to Sodium Butyrate or Sodium Oxybate.

    • Proposed Experiments:

      • Pharmacokinetic studies in rodents to determine bioavailability and half-life.

      • Preliminary efficacy studies in relevant animal models based on the in vitro findings (e.g., a cancer xenograft model if it shows anti-proliferative activity, or a model of sedation/hypnosis if it shows neuromodulatory effects).

Experimental Workflow for Investigating a Novel Compound

cluster_investigation Investigation Workflow A In Vitro Screening (HDAC, Receptor Binding) B Cell-Based Assays (Viability, Signaling) A->B C In Vivo Pharmacokinetics (ADME) B->C D In Vivo Efficacy Models C->D E Lead Optimization D->E

Caption: A general workflow for the investigation of a novel compound.

By following this structured approach, researchers can systematically elucidate the biological activities of Sodium 4-(3-hydroxypropoxy)butanoate and determine its potential as a novel therapeutic agent.

References

  • Krisda Sirampuj, et al. (2004). Gamma-Hydroxybutyrate (GHB) and its derivatives: A new and novel neuroactive drug of abuse. Chulalongkorn Medical Journal, 48(7), 491-502.
  • Sigma-Aldrich.
  • Morse, B. L., & Morris, M. E. (2014). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS journal, 16(4), 773–784.
  • Paladini, A. C., et al. (1989). In Vivo Conversion of Gamma-Aminobutyric Acid and 1,4-butanediol to Gamma-Hydroxybutyric Acid in Rat Brain. Studies Using Stable Isotopes. Journal of Neurochemistry, 53(6), 1681-1687.
  • Zhang, M., et al. (2022). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 84(1), 1-11.
  • Zhang, M., et al. (2022). Progress on the Biological Metabolic Pathways and Biomarkers of Gamma-Hydroxybutyric Acid, In Vivo. Indian Journal of Pharmaceutical Sciences, 84(1), 1-11.
  • Thorpy, M. J., & Hiller, G. (2022). Calcium, Magnesium, Potassium, and Sodium Oxybates Oral Solution: A Lower-Sodium Alternative for Cataplexy or Excessive Daytime Sleepiness Associated with Narcolepsy.
  • Junnarkar, S. S., et al. (2021). What are the mechanisms of action of Sodium Oxybate in its therapeutic applications?. Journal of the Neurological Sciences, 428, 117568.
  • STEMCELL Technologies.
  • TargetMol.
  • Scharf, M. B., et al. (2008). Sodium Oxybate: A Potential New Pharmacological Option for the Treatment of Fibromyalgia Syndrome. CNS spectrums, 13(S5), 26-33.
  • Bream, G., et al. (2021). Pharmacokinetics, bioavailability, and bioequivalence of lower-sodium oxybate in healthy participants in two open-label, randomized, crossover studies.
  • de Lazari, C. S., et al. (2021). Sodium butyrate attenuates peritoneal fibroproliferative process in mice. British journal of pharmacology, 178(13), 2652–2669.
  • APExBIO.
  • Keating, G. M. (2012). Sodium Oxybate: A Review of its Use in the Management of Narcolepsy. CNS drugs, 26(8), 707–722.
  • Master Organic Chemistry. (2022, October 27).
  • Sanaei, M., & Kavoosi, G. (2022). In vitro Effects of Sodium Butyrate on AsPC-1 and HCT-116 Cell Lines Determined by MTT Assay.
  • PubChem.
  • Nordmann.
  • A new biocompatible butyric acid-releasing glucosamine derivative for transdermal delivery. (2025). Journal of Drug Delivery Science and Technology, 104, 104123.
  • PubChem. Sodium 4-hydroxy-3-(hydroxymethyl)
  • Lv, Y., et al. (2024). Sodium Butyrate-Loaded Microspheres With Enhanced Bioavailability for Targeted Treatment of Intestinal Barrier Injury.
  • Cayman Chemical. (2014, May 12).
  • Dong, T., et al. (2024). Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. BMC molecular and cell biology, 25(1), 26.
  • Lee, S. Y., et al. (2020). The Effect of Sodium Butyrate on Adventitious Shoot Formation Varies among the Plant Species and the Explant Types. Plants (Basel, Switzerland), 9(11), 1544.

Sources

"Sodium 4-(3-hydroxypropoxy)butanoate" dosage and administration in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Dosage and Administration of Sodium 4-(3-hydroxypropoxy)butanoate in In Vivo Models

Introduction & Compound Identity

Sodium 4-(3-hydroxypropoxy)butanoate is a structural ether analog of the central nervous system (CNS) depressant sodium oxybate (gamma-hydroxybutyrate, GHB). Chemically, it consists of a gamma-hydroxybutyrate backbone with a 3-hydroxypropyl ether extension.

While often encountered as a process-related impurity in the synthesis of GHB or 1,4-butanediol derivatives, this compound is increasingly utilized as a chemical probe to study GHB receptor ligand specificity and metabolic stability of ether-linked short-chain fatty acids . Due to the ether linkage, it exhibits distinct lipophilicity and metabolic clearance profiles compared to the parent compound, necessitating a tailored dosage strategy.

Chemical Structure & Properties:

  • IUPAC Name: Sodium 4-(3-hydroxypropoxy)butanoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~184.17 g/mol

  • Solubility: Highly soluble in water (>100 mg/mL), saline, and PBS.

  • Physiological Role: Putative GHB-receptor modulator / Metabolic probe.

Formulation & Vehicle Selection

Because the compound is a sodium salt with high aqueous solubility, complex vehicles (e.g., DMSO, Corn Oil) are unnecessary and discouraged to avoid vehicle-induced artifacts.

Standard Vehicle: 0.9% Saline (Sterile) or Phosphate Buffered Saline (PBS), pH 7.4.

Preparation Protocol:

  • Weighing: Accurately weigh the lyophilized powder into a sterile glass vial. Hygroscopicity is moderate; handle in low humidity or under nitrogen if long-term storage is planned.

  • Dissolution: Add 80% of the calculated volume of sterile saline. Vortex for 30 seconds. The solution should be clear and colorless.

  • pH Adjustment: Measure pH. As a salt of a weak acid, the solution may be slightly basic (pH 8.0–9.0). Adjust to pH 7.2–7.4 using dilute HCl (0.1 N) if the concentration is high (>50 mg/mL).

    • Note: For low concentrations (<10 mg/mL), the buffering capacity of blood is sufficient; strict pH adjustment is less critical but recommended.

  • Filtration: Filter sterilize using a 0.22 µm PES (Polyethersulfone) syringe filter prior to injection.

Stability:

  • Solution: Stable for 24 hours at 4°C.

  • Solid: Store at -20°C, desiccated.

Dosage Strategy & Experimental Design

Since specific LD50 data for this analog is sparse in public literature, dosage must be derived via allometric scaling from Sodium Oxybate (GHB) and adjusted for the increased molecular weight and potential metabolic stability of the ether linkage.

Reference Data (Sodium Oxybate):

  • Rat Oral LD50: ~1600–2000 mg/kg

  • Rat IV Anesthetic Dose: ~200–400 mg/kg

  • Correction Factor: The ether analog is heavier (184 g/mol vs 126 g/mol ). Molar equivalency requires a ~1.5x mass increase.

A. Dose Finding / Toxicity Screen (Phase 1)

Use the Up-and-Down Procedure (OECD 425) to establish the Maximum Tolerated Dose (MTD).

GroupRouteStarting Dose (mg/kg)Justification
Low IV / PO50 mg/kg~1/30th of GHB LD50. Conservative start to assess acute CNS depression.
Mid IV / PO150 mg/kgEscalation if no adverse clinical signs are observed at 50 mg/kg.
High IV / PO450 mg/kgApproaches the sedative range of the parent compound.
B. Pharmacokinetic (PK) & Efficacy Studies (Phase 2)

Once safety is confirmed, standard efficacy doses typically range between 100 mg/kg and 500 mg/kg (IP/PO) for behavioral assays.

Administration Protocols

Protocol A: Intravenous (IV) Bolus (Rat/Mouse)

Target: Rapid onset, 100% bioavailability. Used for PK profiling.

  • Restraint: Secure the animal in a chemically inert restrainer. Warm the tail with a heat lamp (37°C) to dilate the lateral tail veins.

  • Site Prep: Swab the tail with 70% ethanol.

  • Injection: Using a 27G (mouse) or 25G (rat) needle, insert into the lateral tail vein.

  • Volume: Do not exceed 5 mL/kg (e.g., 0.1 mL for a 20g mouse).

  • Rate: Administer slowly over 5–10 seconds to prevent transient cardiac overload from the sodium load.

  • Hemostasis: Apply gentle pressure for 30 seconds.

Protocol B: Oral Gavage (PO)

Target: Metabolic stability and oral bioavailability assessment.

  • Fasting: Fast animals for 4–6 hours prior to dosing to standardize absorption (water ad libitum).

  • Needle Selection: Use a flexible PTFE gavage needle (18G for rats, 20-22G for mice) to minimize esophageal trauma.

  • Volume: Standard volume is 10 mL/kg .

  • Technique: Insert the needle vertically to the back of the throat, then tilt the animal back to align the esophagus. Pass the needle gently until the stomach is reached. Depress plunger smoothly.

Safety Monitoring & Clinical Signs

Given the structural similarity to GHB, the primary adverse events anticipated are CNS depression and respiratory depression .

The Irwin Test Battery (Modified): Perform observations at 15, 30, 60, and 120 minutes post-dose.

  • Sedation: Loss of righting reflex, decreased locomotor activity.

  • Respiration: Bradypnea (slow breathing), irregular gasping.

  • Motor: Ataxia (coordination loss), muscle relaxation.

  • Autonomic: Salivation, lacrimation, piloerection.

Stop Criteria: If an animal exhibits respiratory rate <40% of baseline or loss of righting reflex >3 hours (unless sedation is the endpoint), euthanize immediately.

Metabolic Pathway & Mechanism (Visualized)

The following diagram illustrates the hypothesized metabolic fate of Sodium 4-(3-hydroxypropoxy)butanoate. The ether linkage is the critical determinant; if stable, the compound acts as a distinct entity. If cleaved by CYP450 (O-dealkylation), it releases GHB and 1,3-propanediol.

MetabolicPathway Parent Sodium 4-(3-hydroxypropoxy)butanoate (Parent Drug) Liver Hepatic Metabolism (CYP450 / Ether Cleavage) Parent->Liver First Pass Receptor GABA-B / GHB Receptor (CNS Depression) Parent->Receptor Direct Binding? Excretion Renal Excretion (Unchanged) Parent->Excretion Hydrophilic Clearance GHB Gamma-Hydroxybutyrate (Active Metabolite) Liver->GHB O-Dealkylation Propanediol 1,3-Propanediol (Byproduct) Liver->Propanediol GHB->Receptor High Affinity

Caption: Hypothesized metabolic fate.[1] The ether linkage may undergo hepatic O-dealkylation to yield GHB, or the parent compound may be excreted renally due to high polarity.

Summary of Dosage Recommendations

ApplicationSpeciesRouteDose RangeFrequency
PK Profiling Mouse/RatIV10 – 50 mg/kgSingle Bolus
Toxicity Screen RatPO50 – 500 mg/kgSingle Dose (Escalating)
Efficacy (Sedation) RatIP200 – 600 mg/kgSingle Dose

References

  • European Medicines Agency (EMA). (2005). Scientific Discussion: Xyrem (Sodium Oxybate).[1][2][3]Link

  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Sodium Oxybate (GHB).Link

  • Snead, O. C., & Gibson, K. M. (2005). Gamma-hydroxybutyric acid.[1][2][4] New England Journal of Medicine, 352(26), 2721-2732. Link

Sources

Troubleshooting & Optimization

"Sodium 4-(3-hydroxypropoxy)butanoate" purification challenges and solutions

[1]

Chemical Identity & Critical Properties Dashboard

Before troubleshooting, verify your target specifications. This compound exhibits unique "amphiphilic-ionic" behavior that complicates standard workups.[1]

PropertySpecification / BehaviorTechnical Note
Structure

Ether linkage prevents reversion to lactone (GBL), but the terminal hydroxyl allows oligomerization.[1]
Solubility High: Water, Methanol.[1] Low: Acetone, Hexane.[1]Critical: The free acid form is soluble in DCM; the sodium salt is not.
Hygroscopicity Extreme (Deliquescent)Will turn to "honey" within minutes at >40% RH.[1]
Major Impurities 1,3-Propanediol, GBL, Oligomers.1,3-Propanediol (starting material) is the hardest to remove due to boiling point overlap and solubility similarity.

Troubleshooting Guides (FAQ Format)

Issue A: "My product is a viscous, yellow oil instead of a white powder."

Diagnosis: This is the most common complaint.[1] It stems from two converging factors: Hygroscopicity and Trace Diol Contamination .[1]

  • The Mechanism: Even 1-2% residual 1,3-propanediol acts as a plasticizer and humectant, preventing the crystal lattice of the sodium salt from forming. The ether oxygen in the backbone also increases rotational freedom, lowering the melting point.

  • The Fix: You cannot simply "dry" this out.[1] You must perform a Solvent Anti-Solvent Precipitation (See Protocol A below).[1]

  • Immediate Action: Dissolve the oil in minimum hot Methanol. Add 10 volumes of cold Acetone or MTBE under vigorous stirring. If it oils out again, your water content is too high—azeotrope with toluene first.[1]

Issue B: "I cannot remove the 1,3-Propanediol (Starting Material)."

Diagnosis: Both the product and the impurity are highly water-soluble alcohols. Standard aqueous washes will fail.[1]

  • The Mechanism: 1,3-Propanediol (

    
    ) has a high boiling point, making rotary evaporation ineffective.
    
  • The Fix: Leverage the Ion-Switching Strategy .

    • Acidify to form the free acid (carboxylic acid).[1]

    • Extract the free acid into Dichloromethane (DCM) .

    • 1,3-Propanediol is much more hydrophilic and will largely remain in the aqueous phase (unlike the ether-acid which partitions into DCM).[1]

    • Back-extract the DCM with dilute NaOH to regenerate the pure salt.[1]

Issue C: "The pH is drifting downwards during storage."

Diagnosis: Slow Oligomerization (Intermolecular Esterification).[1]

  • The Mechanism: Unlike GHB, this molecule cannot cyclize into a stable 5-membered lactone (GBL) due to the ether spacer. However, the terminal hydroxyl group can react with the carboxylate of a neighboring molecule, forming linear polyesters, releasing water, and lowering the effective pH.

  • The Fix: Store as a solid, strictly anhydrous. If storing as a solution, maintain pH > 8.0 using a carbonate buffer to suppress esterification.[1]

Deep Dive Protocols

Protocol A: The "Ion-Switch" Purification (Best for >98% Purity)

Use this when direct crystallization fails.[1]

Reagents: HCl (1M), Dichloromethane (DCM), NaOH (1M in Methanol), MTBE.[1]

  • Acidification: Dissolve crude salt in minimum water.[1] Cool to 0°C. Acidify with HCl to pH 2.0.

  • Extraction: Immediately extract 3x with DCM.

    • Why? The Free Acid (4-(3-hydroxypropoxy)butyric acid) moves to DCM.[1] The impurity (1,3-Propanediol) prefers water (

      
      ).[1]
      
  • Washing: Wash the combined DCM layer with a small volume of Brine.[1] Dry over

    
    .[1][2]
    
  • Salt Formation: Do not evaporate to dryness (risk of oligomerization).[1] Instead, add 1M NaOH/MeOH solution dropwise to the DCM solution until pH 8-9.

  • Precipitation: The Sodium Salt will likely precipitate or form a suspension.[1] Add MTBE (Anti-solvent) to force full crystallization.[1]

  • Isolation: Filter under Nitrogen (hygroscopic!). Dry in a vacuum oven at 40°C with

    
    .
    
Protocol B: Azeotropic Drying & Crystallization

Use this for removing water/solvents from already pure material.

  • Dissolve crude oil in Ethanol .

  • Add Toluene (creates a ternary azeotrope with water/ethanol).[1]

  • Rotovap until a solid foam appears.[1]

  • Triturate the foam with Diethyl Ether or Acetone to break the amorphous solid into a powder.[1]

Process Logic Visualization

The following diagram illustrates the critical decision pathways for purifying this ether-carboxylate.

PurificationLogicStartCrude Mixture(Salt + 1,3-Propanediol)CheckStatePhysical State?Start->CheckStateSolidSolid PowderCheckState->SolidDryOilViscous Oil / GooCheckState->OilWetFinalDryVacuum Dry w/ P2O5Solid->FinalDryCheckImpurityImpurity Profile?Oil->CheckImpurityAzeotropeAzeotropic Distillation(Ethanol/Toluene)AntisolventAdd MTBE/Acetone(Force Crystallization)Azeotrope->AntisolventCheckImpurity->AzeotropeOnly WaterAcidifyAcidify to pH 2.0(Target: Free Acid)CheckImpurity->AcidifyHigh Diol ContentExtractDCMExtract into DCM(Rejects 1,3-Propanediol)Acidify->ExtractDCMReformSaltAdd NaOH/MeOH(Precipitate Na-Salt)ExtractDCM->ReformSaltReformSalt->AntisolventAntisolvent->FinalDry

Caption: Workflow for separating hydrophilic diol impurities from the amphiphilic ether-carboxylate salt using phase-selective partitioning.

References

  • General Purification of Carboxylic Salts

    • Vogel's Textbook of Practical Organic Chemistry outlines the standard "Acid-Base" extraction technique for separating organic acids from neutral impurities.[1]

    • Source: [1]

  • Separation of 1,3-Propanediol

    • Techniques for separating 1,3-propanediol from fermentation broths (salts) using ion exchange and extraction, relevant to the "Ion-Switch" protocol.[3]

    • Source: [1]

  • Properties of Hydroxy-Butyrate Analogs

    • Physical property data for Sodium 4-hydroxybutyrate (structural analog) highlighting hygroscopicity and handling.[1]

    • Source: [1]

  • Handling of Hygroscopic Salts

    • Standard operating procedures for drying deliquescent salts using azeotropes and vacuum ovens.[1]

    • Source: [1]

Technical Support Center: Optimizing the Synthesis of Sodium 4-(3-hydroxypropoxy)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of Sodium 4-(3-hydroxypropoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this reaction. We will explore the underlying chemical principles, offer detailed troubleshooting for common experimental challenges, and provide validated protocols to ensure the successful synthesis of your target compound.

Synthesis Overview: A Modern Approach

Sodium 4-(3-hydroxypropoxy)butanoate is synthesized via the nucleophilic ring-opening of γ-butyrolactone (GBL). This reaction is a specific application of saponification, where an alkoxide acts as the nucleophile. The most direct and atom-economical route involves the in-situ formation of the sodium alkoxide of 1,3-propanediol, which then attacks the GBL to yield the desired product. This method avoids the multiple protection and deprotection steps common in more traditional ether synthesis routes.[1][2]

The reaction proceeds as follows: 1,3-propanediol is first deprotonated by a strong base, typically sodium hydroxide or sodium hydride, to form the corresponding mono-alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of γ-butyrolactone, leading to the opening of the lactone ring and formation of the final sodium carboxylate salt.[3]

Reaction_Mechanism cluster_reactants Reactants PD 1,3-Propanediol HO-(CH₂)₃-OH Alkoxide Sodium 3-hydroxypropan-1-oxide HO-(CH₂)₃-O⁻Na⁺ PD->Alkoxide Deprotonation Base NaOH GBL γ-Butyrolactone Intermediate Tetrahedral Intermediate Alkoxide->Intermediate Nucleophilic Attack Product Sodium 4-(3-hydroxypropoxy)butanoate HO-(CH₂)₃-O-(CH₂)₃-COO⁻Na⁺ Intermediate->Product Ring Opening plus1 + plus2 + arrow1 Step 1: Deprotonation arrow2 Step 2: Nucleophilic Attack arrow3 Ring Opening

Caption: Reaction mechanism for the synthesis of Sodium 4-(3-hydroxypropoxy)butanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and efficient method to synthesize Sodium 4-(3-hydroxypropoxy)butanoate?

The most efficient method is the base-mediated ring-opening of γ-butyrolactone (GBL) with 1,3-propanediol. This single-step process involves reacting GBL with the mono-sodium salt of 1,3-propanediol.[2] This approach is preferable to a multi-step Williamson ether synthesis, which would require protection/deprotection of the diol and ester hydrolysis, leading to lower overall yields and more complex purification.

Q2: Why is it critical to use an excess of 1,3-propanediol in the reaction?

Using a molar excess of 1,3-propanediol is a crucial strategy to maximize the yield of the desired mono-substituted product and minimize the formation of the disubstituted byproduct, where a GBL molecule has reacted with both hydroxyl groups of the diol. Le Châtelier's principle dictates that a high concentration of one reactant (1,3-propanediol) will drive the reaction towards the formation of the mono-alkoxide and subsequently the desired mono-ether product.

Q3: What is the role of the base, and which one should I choose?

The base deprotonates the alcohol (1,3-propanediol) to form the more nucleophilic alkoxide ion.[4]

  • Sodium Hydroxide (NaOH): A cost-effective and common choice. The reaction can be run in water or an alcohol, though the presence of water can lead to the competing hydrolysis of GBL to form sodium 4-hydroxybutanoate (sodium oxybate).[1][2]

  • Sodium Hydride (NaH): A stronger, non-nucleophilic base that provides irreversible deprotonation of the alcohol.[5] It requires an anhydrous aprotic solvent (like THF or DMF). This is often the preferred choice for cleaner reactions as it avoids the formation of water as a byproduct, thereby preventing unwanted side reactions.[6]

Q4: What are the best solvents for this synthesis?

The choice of solvent depends on the base used.

  • With NaH: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal.[5] These solvents effectively solvate the sodium cation, leaving a highly reactive "naked" alkoxide, which accelerates the S_N2-like attack on the lactone.[7]

  • With NaOH: The reaction can be performed in an excess of 1,3-propanediol which acts as both reactant and solvent. Alternatively, a high-boiling polar solvent can be used. Running the reaction in water is possible but increases the risk of GBL hydrolysis.[2]

Q5: How can I effectively monitor the reaction's progress?

The disappearance of γ-butyrolactone is the most reliable indicator of reaction completion. Thin-Layer Chromatography (TLC) is a simple and effective method. A suitable mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid to ensure the carboxylate product is protonated and moves up the plate. The GBL starting material is relatively non-polar, while the product is highly polar. Staining with potassium permanganate can help visualize the spots.

Q6: What are the primary impurities I should expect to find?

The main potential impurities are:

  • Unreacted 1,3-propanediol: Due to its use in excess.

  • Sodium 4-hydroxybutanoate (Sodium Oxybate): From the hydrolysis of GBL if water is present.[1]

  • Disubstituted Byproduct: 1,3-Bis[4-(sodiooxycarbonyl)propoxy]propane, especially if the diol is not in sufficient excess.

  • Poly(γ-butyrolactone): Can occur if the reaction conditions are too harsh, though GBL polymerization is generally challenging.[3][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

A low yield is a common issue that can often be traced back to reagent quality or reaction conditions.

  • Possible Cause A: Incomplete Alkoxide Formation

    • Explanation: The deprotonation of the alcohol is the first and most critical step. If using a base like NaOH, the equilibrium may not fully favor the alkoxide.[9] If using NaH, it may have been deactivated by moisture.

    • Solution:

      • Ensure Anhydrous Conditions: When using NaH, all glassware must be oven or flame-dried, and anhydrous solvents must be used. The presence of water will quench the NaH.[6]

      • Verify Base Activity: NaH should be a fine, grey powder. Clumps or a whitish appearance suggest deactivation. Use fresh, high-quality reagents.

      • Consider a Stronger Base: If yields with NaOH are consistently low, switching to NaH in an anhydrous solvent like THF will ensure complete and irreversible deprotonation of the alcohol.[5]

  • Possible Cause B: Insufficient Reaction Temperature or Time

    • Explanation: While the ring-opening of GBL is generally favorable, the reaction may be slow at room temperature.

    • Solution:

      • Moderate Heating: Gently heat the reaction mixture to 50-60 °C. Higher temperatures can promote side reactions, so the temperature should be carefully controlled.[7]

      • Monitor Progress: Use TLC to monitor the consumption of GBL. Do not stop the reaction prematurely. Reaction times can range from a few hours to overnight.[7]

Problem 2: Significant Byproduct Formation

The presence of multiple spots on a TLC plate or complex NMR spectra indicates the formation of side products.

Byproducts Start Reaction Mixture (Alkoxide + GBL) Desired Desired Product (Mono-substituted) Start->Desired Correct Stoichiometry (Excess Diol) DiSub Disubstituted Byproduct Start->DiSub Incorrect Stoichiometry (1:1 or Excess GBL) Hydrolysis Hydrolysis Product (Sodium Oxybate) Start->Hydrolysis Presence of Water

Caption: Pathways leading to desired product and common byproducts.

  • Possible Cause A: Formation of the Disubstituted Product

    • Explanation: If the ratio of 1,3-propanediol to GBL is not sufficiently high, the initially formed mono-substituted product's free hydroxyl group can be deprotonated and react with a second molecule of GBL.

    • Solution:

      • Adjust Stoichiometry: Increase the molar excess of 1,3-propanediol. A ratio of 3:1 to 5:1 (diol:GBL) is a good starting point.

      • Slow Addition: Add the GBL slowly to the solution of the pre-formed alkoxide. This maintains a high concentration of the diol relative to GBL throughout the reaction, favoring mono-substitution.

  • Possible Cause B: Formation of Sodium 4-hydroxybutanoate (Sodium Oxybate)

    • Explanation: This occurs when water is present in the reaction, leading to the direct hydrolysis of GBL by the base (e.g., NaOH).[2]

    • Solution:

      • Use Anhydrous Conditions: If possible, use NaH in an anhydrous solvent to eliminate water from the reaction.

      • Dry Reagents: If using NaOH, ensure the 1,3-propanediol and any other solvents are as dry as possible.

Problem 3: Difficulty in Product Isolation and Purification

The physical properties of the sodium salt product can make its purification challenging.

  • Possible Cause A: Product is Highly Soluble

    • Explanation: Sodium 4-(3-hydroxypropoxy)butanoate is a salt with a free hydroxyl group, making it highly polar and likely very soluble in polar solvents like water or methanol, but insoluble in non-polar organic solvents.

    • Solution:

      • Anti-Solvent Precipitation: After removing the excess 1,3-propanediol (e.g., under vacuum), dissolve the crude residue in a minimal amount of a polar solvent like methanol. Then, add a less polar solvent in which the product is insoluble (e.g., acetone or diethyl ether) dropwise to precipitate the pure sodium salt.[10]

      • Avoid Aqueous Workup: If possible, avoid a standard aqueous workup, as it can be difficult to extract the highly water-soluble product.

  • Possible Cause B: Removing Excess 1,3-Propanediol

    • Explanation: The high boiling point of 1,3-propanediol makes its removal by simple evaporation difficult.

    • Solution:

      • High-Vacuum Distillation: Use a high-vacuum pump (e.g., with a Kugelrohr apparatus) to distill off the excess diol from the non-volatile salt product.

      • Solvent Extraction/Washing: After the reaction, concentrate the mixture and add a solvent like diethyl ether or ethyl acetate. The desired sodium salt should precipitate or remain as a solid, while the unreacted diol will be soluble in the organic solvent. The solid can then be collected by filtration and washed.[10]

Experimental Protocols & Data

Table 1: Recommended Reaction Parameters for Optimization
ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry 3-5 equivalents of 1,3-propanediolMinimizes the formation of the disubstituted byproduct.
1 equivalent of γ-butyrolactoneThe limiting reagent.
1.1 equivalents of Base (NaH)A slight excess ensures complete deprotonation of the alcohol.
Base Sodium Hydride (NaH), 60% in oilProvides irreversible, clean deprotonation without forming water.[5]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic polar solvent that promotes a fast S_N2-type reaction.[5]
Temperature 0 °C (base addition), then 50-60 °CInitial cooling controls the exothermic deprotonation. Gentle heating accelerates the ring-opening reaction.[7]
Reaction Time 4-12 hoursMonitor by TLC for complete consumption of GBL.
Protocol 1: Synthesis of Sodium 4-(3-hydroxypropoxy)butanoate

This protocol is a representative procedure and should be adapted and optimized based on laboratory results.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Reagent Addition:

    • Charge the flask with anhydrous THF (approx. 10 mL per gram of GBL).

    • Add 1,3-propanediol (4 equivalents).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Ring-Opening Reaction:

    • Add γ-butyrolactone (1 equivalent) dropwise to the stirred suspension.

    • After the addition is complete, heat the reaction mixture to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 80:20 Ethyl Acetate:Hexane + 1% Acetic Acid) until the GBL spot is no longer visible.

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench any unreacted NaH by the slow addition of ethanol.

    • Concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Proceed to Protocol 2 for purification.

Protocol 2: Purification by Anti-Solvent Precipitation
  • Dissolution: Dissolve the crude residue from Protocol 1 in a minimum amount of warm methanol.

  • Precipitation: While stirring vigorously, slowly add diethyl ether or acetone to the methanolic solution. The desired sodium salt will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with additional diethyl ether or acetone to remove any remaining soluble impurities (like mineral oil from NaH and residual 1,3-propanediol).

  • Drying: Dry the purified white solid under high vacuum to yield Sodium 4-(3-hydroxypropoxy)butanoate.

Protocol 3: Analytical Characterization
  • ¹H NMR (D₂O): Expect characteristic peaks for the two different propyl chains. Key signals would include a triplet around 4.0-3.5 ppm for the -CH₂-O- groups and a triplet around 2.2 ppm for the -CH₂-COO⁻ group.

  • ¹³C NMR (D₂O): Expect a signal for the carboxylate carbon around 180 ppm, and signals for the various -CH₂- carbons in the 70-20 ppm range.

  • HPLC: A reverse-phase HPLC method can be developed to assess purity. Due to the lack of a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detector would be required for sensitive detection.[11]

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Step 1: Verify Reagent Quality (Anhydrous Solvents, Fresh Base) Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Stoichiometry Step 2: Check Stoichiometry (Is Diol in sufficient excess?) Stoich_OK Stoichiometry Correct? Check_Stoichiometry->Stoich_OK Check_Conditions Step 3: Optimize Conditions (Temperature, Reaction Time) Cond_OK Conditions Optimized? Check_Conditions->Cond_OK Check_Purification Step 4: Review Purification (Correct Anti-Solvent?) Pur_OK Purification Effective? Check_Purification->Pur_OK Success Successful Synthesis Reagents_OK->Check_Reagents No (Replace/Dry Reagents) Reagents_OK->Check_Stoichiometry Yes Stoich_OK->Check_Stoichiometry No (Increase Diol Excess) Stoich_OK->Check_Conditions Yes Cond_OK->Check_Conditions No (Adjust Temp/Time) Cond_OK->Check_Purification Yes Pur_OK->Check_Purification No (Test New Solvents) Pur_OK->Success Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Hong, M., & Chen, E. Y. X. (2018). Nonstrained γ-Butyrolactone to High-Molecular-Weight Poly(γ-butyrolactone): Facile Bulk Polymerization Using Economical Ureas/Alkoxides. Macromolecules, 51(23), 9375–9384. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • Kuwabara, K., et al. (2018). Acid-catalyzed Ring-opening Polymerization of γ-Butyrolactone under High-pressure Conditions. Chemistry Letters, 47(9), 1141-1144. [Link]

  • Zhang, S., et al. (2018). Preparation of Amphiphilic Poly(ethylene glycol)-b-poly(γ-butyrolactone) Diblock Copolymer via Ring Opening Polymerization Catalyzed by a Cyclic Trimeric Phosphazene Base or Alkali Alkoxide. Biomacromolecules, 19(12), 4546–4555. [Link]

  • Miro, O. (2007). HISTORY OF SODIUM OXYBATE – A REVIEW. Ms.J.Mon. [Link]

  • Fukushima, K., et al. (2023). Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones. Polymer Chemistry, 14(38), 4436-4445. [Link]

  • Hussein, A. A. (2019, January 9). How to convert heterogeneous sodium carboxylate form to a free carboxylic form? ResearchGate. [Link]

  • Coulembier, O., et al. (2021). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Green Chemistry, 23(1), 375-382. [Link]

  • Al-Musawi, A. J. (2020, April 1). How can -experimentally- convert sodium carboxylate to carboxylic acid? ResearchGate. [Link]

  • Schotzinger, R. J., et al. (2009). A novel process for the preparation of sodium gamma-hydroxybutyrate.
  • Justia Patents. (2024). A process for the preparation of mixed oxybate salts and polymorphs thereof. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Liu, X. (2024). 1.5 Williamson Ether Synthesis. In Organic Chemistry II. KPU Pressbooks. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Google Patents. (2014).
  • Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong) [Video]. YouTube. [Link]

  • Varsity Tutors. (n.d.). How to Purify Compounds - Organic Chemistry. [Link]

  • Google Patents. (1986).
  • Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]

  • Pardi, M. B., & Black, J. (2006). Sodium Oxybate: A Potential New Pharmacological Option for the Treatment of Fibromyalgia Syndrome. CNS Spectrums, 11(S11), 14-22. [Link]

  • da Silva, J. A. F., et al. (2023). An Ultra-Fast and Eco-Friendly Capillary Electrophoresis Method for Simultaneous Determination of Potassium, Losartan and Hydrochlorothiazide in Pharmaceutical Formulations. Journal of the Brazilian Chemical Society, 34(3), 503-511. [Link]

  • PubChem. (n.d.). sodium;4-hydroxybutanoate;(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one. [Link]

  • ResearchGate. (2025, August 10). A simple rp-hplc method development and verification for the quantitative estimation of sodium butyrate in tablets. [Link]

  • PubChem. (n.d.). Sodium 4-hydroxybutyrate-3,3,4,4-D4. [Link]

  • JSM Central. (n.d.). SM Analytical and Bioanalytical Techniques. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

"Sodium 4-(3-hydroxypropoxy)butanoate" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sodium 4-(3-hydroxypropoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. Please note that while extensive literature exists on forced degradation studies for drug substances in general, specific degradation pathways for Sodium 4-(3-hydroxypropoxy)butanoate are not widely published.[1][2][3][4] This guide, therefore, synthesizes established principles of chemical stability and forced degradation with predictive analysis based on the molecule's structure to provide expert guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of Sodium 4-(3-hydroxypropoxy)butanoate that could influence its stability?

A1: The stability of Sodium 4-(3-hydroxypropoxy)butanoate is primarily influenced by three functional groups:

  • Carboxylate Salt: The sodium butanoate moiety is a salt of a carboxylic acid. It is generally stable but can be protonated in acidic conditions to form the free carboxylic acid, 4-(3-hydroxypropoxy)butanoic acid.

  • Ether Linkage (-O-): The propoxy group is connected to the butanoate backbone via an ether linkage. Ethers are chemically robust but can be cleaved under harsh acidic conditions (e.g., using strong, non-aqueous acids), though this is less common under typical forced degradation conditions.

  • Primary Alcohol (-OH): The terminal hydroxyl group is a primary alcohol. This is a potential site for oxidation, which can convert it to an aldehyde and subsequently to a carboxylic acid.

Based on these features, the molecule is most likely susceptible to degradation via oxidation and potentially under extreme pH conditions.

Q2: I am planning a forced degradation study. What are the recommended starting conditions according to regulatory guidelines?

A2: Forced degradation, or stress testing, is essential to understand degradation pathways and develop stability-indicating analytical methods.[2][5] While there are no rigid, universal conditions, ICH guidelines provide a framework.[4] The goal is to achieve 2-20% degradation to ensure that degradation products are detectable without excessively breaking down the main compound.[3]

Here is a table of recommended starting conditions for a comprehensive forced degradation study:

Stress ConditionRecommended ParametersRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60-80°CTo test the stability of the ether linkage and determine if the carboxylate is converted to its free acid form. Elevated temperature accelerates the reaction.[3]
Base Hydrolysis 0.1 M NaOH at 60-80°CTo assess stability in alkaline conditions. While the molecule lacks typical base-labile groups like esters or amides, this stress test is a standard part of any complete study.[6][7][8]
Oxidation 3% H₂O₂ at room temperatureThe primary alcohol is a prime target for oxidation. Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[1][3]
Thermal Degradation 80°C (dry heat)To evaluate the intrinsic thermal stability of the molecule in the solid state.[3]
Photostability ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)To determine if the molecule is light-sensitive, which has implications for packaging and storage.[3][4]

Troubleshooting Experimental Issues

Q3: I'm observing a new peak in my chromatogram after oxidative stress (H₂O₂). What could this byproduct be, and how can I identify it?

A3: The most probable degradation pathway under oxidative stress is the oxidation of the terminal primary alcohol. This typically occurs in a two-step process.

Predicted Degradation Pathway (Oxidation):

  • Step 1: Oxidation to an Aldehyde: The primary alcohol is first oxidized to an aldehyde, forming Sodium 4-(3-oxopropoxy)butanoate.

  • Step 2: Oxidation to a Carboxylic Acid: If the oxidative conditions are strong enough, the newly formed aldehyde can be further oxidized to a carboxylic acid, yielding Sodium 4-(2-carboxyethoxy)butanoate.

G

Troubleshooting and Identification Workflow:

  • Hypothesize: Your new peak is likely one of the two predicted byproducts. The aldehyde will be less polar than the parent, while the dicarboxylic acid will be more polar.

  • LC-MS Analysis: This is the most direct method for identification.

    • Determine the mass-to-charge ratio (m/z) of the new peak.

    • Parent Compound (C₇H₁₃NaO₄): Expected [M-Na]⁻ m/z = 161.08.

    • Aldehyde Byproduct (C₇H₁₁NaO₄): Expected [M-Na]⁻ m/z = 159.06.

    • Carboxylic Acid Byproduct (C₇H₁₁NaO₅): Expected [M-Na]⁻ m/z = 175.06.

  • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry on the parent and byproduct peaks. The fragmentation pattern will provide structural confirmation.

  • Chromatographic Behavior: Compare the retention times. Generally, on a reverse-phase column, the less polar aldehyde would elute later than the parent, while the more polar dicarboxylic acid would elute earlier.

Q4: My assay results are inconsistent after storing the compound in an aqueous buffer for 24 hours. Is this expected?

A4: While Sodium 4-(3-hydroxypropoxy)butanoate is not expected to undergo rapid hydrolysis, long-term stability in aqueous solutions, especially non-sterile solutions, can be a concern.

Potential Causes for Instability:

  • Microbial Degradation: Butyrates and related short-chain fatty acids can be utilized as a carbon source by microorganisms.[9][10] If your buffer is not sterile or becomes contaminated, microbes could be metabolizing your compound, leading to a decrease in its concentration.

  • pH Shift: The pH of your buffer can change over time due to CO₂ absorption from the atmosphere, which can slightly acidify the solution. While unlikely to cause significant chemical degradation, it could affect the ionization state and chromatographic behavior of the molecule.

  • Leachables/Extractables: If stored in certain plastic containers, plasticizers or other chemicals could leach into your solution, potentially interfering with your assay or catalyzing degradation.

Troubleshooting Protocol:

  • Sterilize Solutions: Prepare all stock solutions and buffers under sterile conditions. Use sterile-filtered water and autoclave glassware. Store solutions at 2-8°C to inhibit microbial growth. A product data sheet for a similar compound, (S)-3-Hydroxybutyrate, recommends not storing aqueous solutions for more than one day.[11]

  • Use Freshly Prepared Solutions: As a best practice, especially for quantitative experiments, prepare solutions fresh daily.[9]

  • Control the Headspace: For longer-term storage, consider purging the container with an inert gas (like nitrogen or argon) to minimize oxidative degradation from dissolved oxygen.

  • Container Selection: Use high-quality, inert glass (Type I borosilicate) or polypropylene containers to minimize the risk of leachables.

Experimental Workflow: Forced Degradation Study

This section provides a detailed workflow for conducting a forced degradation study and developing a stability-indicating method.

G

Step-by-Step Protocol: Oxidative Stress Degradation

  • Preparation of Stock Solution: Accurately weigh and dissolve Sodium 4-(3-hydroxypropoxy)butanoate in a suitable solvent (e.g., water or methanol) to a final concentration of 1 mg/mL.[1]

  • Control Sample: Dilute the stock solution with the solvent to your target analytical concentration (e.g., 100 µg/mL). This is your 'time zero' or unstressed sample.

  • Stress Sample Preparation:

    • In a clean glass vial, mix a known volume of your stock solution with 3% hydrogen peroxide. The final drug concentration should be at your target analytical level.

    • Protect the solution from light to prevent any photolytic degradation.

    • Store the vial at room temperature.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching (Optional but Recommended): To stop the oxidation reaction at a specific time point, you can add a small amount of an antioxidant solution, like sodium bisulfite, or significantly dilute the sample in the mobile phase.

  • Analysis: Analyze the control and stressed samples by a suitable chromatographic method (e.g., RP-HPLC with UV detection). A detection wavelength of around 210 nm is often suitable for compounds lacking a strong chromophore.[12]

  • Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the relative peak areas of any new byproducts formed.

    • If degradation is too rapid (>20%), repeat the experiment with a lower concentration of H₂O₂ (e.g., 1%) or at a lower temperature.[1] If degradation is too slow, the temperature can be slightly elevated (e.g., to 40°C).[3]

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Wu, Y. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • LGC. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Jadhav, S. B., et al. (2016). Forced degradation studies. MedCrave online.
  • Jadhav, S. B., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Food and Agriculture Organization of the United Nations. (n.d.). JECFA Specifications Template.
  • Patel, C. N., et al. (n.d.). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. Shodhganga.
  • Cayman Chemical. (2022). PRODUCT INFORMATION: (S)-3-Hydroxybutyrate (sodium salt).
  • TargetMol. (n.d.). Sodium butanoate | Sodium Butyrate | HDAC inhibitor.
  • PubChem. (n.d.). Sodium;butanoate;4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one.
  • Wang, F., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PMC.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide.
  • Zhang, Y., et al. (2021). Microbial Metabolite Sodium Butyrate Attenuates Cartilage Degradation by Restoring Impaired Autophagy and Autophagic Flux in Osteoarthritis Development. Frontiers.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Save My Exams. (2024). Ester Hydrolysis.
  • ResearchGate. (2025). a simple rp-hplc method development and verification for the quantitative estimation of sodium butyrate in tablets.
  • Cheng, G., et al. (n.d.). The stability research of different types of sodium butyrate in course of processing.
  • Biotechnology and Bioengineering. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
  • STEMCELL Technologies. (n.d.). Small Molecule PIS: Sodium Butyrate.
  • Journal of Applied Pharmaceutical Science. (n.d.). Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium.
  • PubChem. (n.d.). Sodium 4-hydroxybutyrate-3,3,4,4-D4.
  • ResearchGate. (2013). Stability of sodium butyrate?.
  • PubChem. (n.d.). Sodium 4-hydroxy-3-(hydroxymethyl)butanoate.
  • American Chemical Society. (2021). Sodium butyrate.
  • European Chemicals Agency. (2023). Sodium butyrate - Substance Information.
  • APExBIO. (n.d.). Sodium Butyrate - Epigenetic Modulator for Research.
  • Cayman Chemical. (2014). Sodium Butyrate - Product Information.
  • PubMed. (2022). Sodium Butyrate Ameliorates Oxidative Stress-Induced Intestinal Epithelium Barrier Injury and Mitochondrial Damage through AMPK-Mitophagy Pathway.
  • PubMed. (2025). Sodium butyrate induces colorectal cancer cell apoptosis via the MCU/Drp1 pathway.
  • ResearchGate. (2025). Sodium butyrate causes α-synuclein degradation by an Atg5-dependent and PI3K/Akt/mTOR-related autophagy pathway | Request PDF.
  • MDPI. (2022). Drug Release Property of Poly 3-Hydroxybutyrate 4-Hydroxybutyrate (P34HB) as Drug-Eluting Coatings on Metal Coronary Stents.
  • PubMed. (2024). Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway.
  • MDPI. (2022). Sodium Butyrate Attenuates AGEs-Induced Oxidative Stress and Inflammation by Inhibiting Autophagy and Affecting Cellular Metabolism in THP-1 Cells.
  • ResearchGate. (2023). Sodium Propionate or Sodium Butyrate Promotes Fatty Acid Oxidation in HepG2 Cells Under Oxidative Stress | Request PDF.
  • MedChemExpress. (n.d.). Sodium butyrate (Butanoic acid sodium) | HDAC Inhibitor.
  • PubMed. (2024). Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway.

Sources

Technical Support Center: Analytical Method Troubleshooting for Sodium 4-(3-hydroxypropoxy)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Sodium 4-(3-hydroxypropoxy)butanoate. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common and complex issues encountered during the analytical characterization of this molecule. Our approach is rooted in first-principles chemistry and extensive field experience to provide robust, scientifically-sound solutions.

Sodium 4-(3-hydroxypropoxy)butanoate is a polar, organic sodium salt. Structurally, it is an ether analog of Sodium Oxybate (sodium 4-hydroxybutanoate), a well-known central nervous system depressant.[1][2] Due to this structural similarity, it is often encountered as a related substance or process impurity in the synthesis of Sodium Oxybate. Its analytical challenges stem from its high polarity, lack of a significant UV chromophore, and non-volatile nature as a salt. This guide provides detailed troubleshooting for the primary analytical techniques used for its quantification and characterization.

General Analytical Strategy & Workflow

A successful analysis begins with a well-defined strategy. Given the physicochemical properties of Sodium 4-(3-hydroxypropoxy)butanoate, a multi-technique approach is often necessary for full characterization, combining chromatography for separation and spectroscopy for identification and quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Sample Receive Sample Dissolve Accurate Weighing & Dissolution in Diluent Sample->Dissolve Filter Filtration (0.45 or 0.22 µm) Dissolve->Filter HPLC HPLC-UV/ELSD/CAD/MS (Primary Quantification) Filter->HPLC Direct Injection GCMS GC-MS (Requires Derivatization) Filter->GCMS Derivatization Step NMR NMR (Structural Confirmation) Filter->NMR Solvent Exchange (if needed) Process Chromatogram Integration & Spectral Analysis HPLC->Process GCMS->Process NMR->Process Quantify Quantification vs. Standard Process->Quantify Report Final Report Generation Quantify->Report

Caption: General analytical workflow for Sodium 4-(3-hydroxypropoxy)butanoate.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is the workhorse technique for quantifying non-volatile impurities in pharmaceuticals. However, the high polarity of Sodium 4-(3-hydroxypropoxy)butanoate presents unique challenges.

Q1: I am not seeing any retention of my compound on a standard C18 reversed-phase column. What is happening?

A1: Root Cause & Scientific Principle: Your analyte is too polar to interact effectively with the non-polar C18 stationary phase. In reversed-phase chromatography, retention is driven by the hydrophobic partitioning of the analyte between the mobile phase and the stationary phase. Highly polar compounds like this one have a strong affinity for the aqueous mobile phase and elute at or near the void volume.

Solution:

  • Switch to a More Polar Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[3] The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for highly polar compounds.

    • Polar-Embedded or Polar-Endcapped Columns: These are reversed-phase columns with functional groups (e.g., amide, carbamate) embedded in the alkyl chains. They offer enhanced retention for polar analytes compared to standard C18 columns.

  • Consider Ion-Pair Chromatography: This technique introduces an ion-pairing reagent (e.g., tetrabutylammonium for an anionic analyte) to the mobile phase. The reagent forms a neutral, more hydrophobic ion pair with the analyte, increasing its retention on a reversed-phase column. However, this method can lead to long column equilibration times and is often not compatible with mass spectrometry.

ParameterStarting HILIC Conditions
Column Zwitterionic HILIC (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 100 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Detector ELSD, CAD, or Mass Spectrometer

Q2: My peak shape is poor (significant tailing) even on a HILIC column. How can I improve it?

A2: Root Cause & Scientific Principle: Peak tailing for a polar, acidic compound is often caused by secondary ionic interactions with active sites on the stationary phase (e.g., acidic silanols) or improper mobile phase buffering. The carboxylate group must be in a consistent ionic state.

Solution:

  • Optimize Mobile Phase pH and Buffer Concentration: Ensure your mobile phase is adequately buffered. For a butanoate derivative (pKa ~4.5-5.0), a mobile phase pH around 3.0 will keep the carboxylic acid protonated, minimizing ionic interactions and improving peak shape. Increasing the buffer concentration (e.g., from 10mM to 20mM ammonium formate) can also help shield active sites on the column.

  • Check for Metal Contamination: The ether and hydroxyl groups can chelate with metal ions in the sample, HPLC system, or column, leading to tailing. Consider adding a weak chelating agent like 0.1% formic acid to the mobile phase or using a column specifically designed for chelating compounds.

HPLC_Troubleshooting Start Poor HPLC Peak Shape? CheckRetention Is retention adequate? Start->CheckRetention CheckTailing Is the peak tailing? CheckRetention->CheckTailing Yes HILIC Action: Switch to HILIC or other polar-compatible phase. CheckRetention->HILIC No (Elutes at Void) CheckBuffer Is mobile phase buffered (pH ~3, >10mM)? CheckTailing->CheckBuffer Yes OK Peak shape is acceptable. CheckTailing->OK No AdjustBuffer Action: Add/increase buffer (e.g., 20mM Ammonium Formate, pH 3.0). CheckBuffer->AdjustBuffer No CheckSystem Action: Check for system contamination. Consider adding a chelating agent. CheckBuffer->CheckSystem Yes

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Q3: My UV detector response at 210 nm is very low. How can I increase sensitivity?

A3: Root Cause & Scientific Principle: The butanoate structure lacks a strong chromophore, meaning it does not absorb UV light strongly. The weak absorbance at low wavelengths (~200-215 nm) is due to the n→π* transition of the carboxylate group, which has a very low molar absorptivity.

Solution:

  • Use a Universal Detector: This is the most robust solution.

    • Evaporative Light-Scattering Detector (ELSD): Detects any analyte that is less volatile than the mobile phase. Excellent for non-chromophoric compounds.

    • Charged Aerosol Detector (CAD): Similar to ELSD but often provides better sensitivity and a more uniform response.

    • Mass Spectrometry (MS): Offers the best sensitivity and selectivity and provides mass confirmation of the peak. An LC-MS method is the gold standard for impurity analysis.[4]

  • Optimize UV Conditions (If UV is the only option):

    • Ensure you are using a high-purity mobile phase that is transparent at low wavelengths (e.g., HPLC-grade acetonitrile and water with formic acid or phosphate buffer).

    • Use a larger injection volume or increase the sample concentration, being careful not to overload the column.

Gas Chromatography (GC) Troubleshooting

Direct GC analysis of Sodium 4-(3-hydroxypropoxy)butanoate is not feasible. As a salt, it is non-volatile and will not elute from the column. Derivatization is mandatory.

Q1: I don't see any peak for my compound after injection. What's wrong?

A1: Root Cause & Scientific Principle: The compound is a salt and thermally labile. It will not volatilize in the GC inlet; instead, it will likely decompose or remain as a solid residue.

Solution: You must perform a chemical derivatization to convert the polar functional groups (carboxylate and hydroxyl) into more volatile, thermally stable moieties. The most common method is silylation.

Protocol: Silylation for GC-MS Analysis
  • Preparation: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture will consume the silylating reagent and lead to poor derivatization efficiency.

  • Sample Prep: Accurately weigh ~1 mg of the sample into a 2 mL GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen.

  • Reagents: Add 100 µL of a suitable solvent (e.g., Pyridine or Acetonitrile) and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature and inject 1 µL into the GC-MS system.

Expected Reaction: Both the carboxylic acid and the primary alcohol will be silylated, forming a di-TMS derivative.

Derivatization cluster_struct cluster_reagent cluster_product start_struct Sodium 4-(3-hydroxypropoxy)butanoate (Two active hydrogens: -COOH, -OH) reagent BSTFA + 1% TMCS (Silylating Agent) start_struct->reagent + Heat (70°C) end_struct Di-TMS Derivative (Volatile & Thermally Stable) reagent->end_struct Reaction

Caption: Derivatization workflow for GC-MS analysis.

Q2: I'm getting multiple peaks from my derivatized sample, and the results are not reproducible.

A2: Root Cause & Scientific Principle: This typically indicates incomplete or side reactions during derivatization. The presence of trace amounts of water is the most common culprit, as it hydrolyzes the silylating reagent and the TMS-derivatives. Inconsistent heating or reagent ratios can also lead to a mixture of partially and fully derivatized products.

Solution:

  • Ensure Anhydrous Conditions: This cannot be overstated. Use fresh, high-quality silylating reagents stored under an inert atmosphere. Dry your sample completely before adding reagents.

  • Optimize Reaction Conditions:

    • Time & Temperature: Extend the reaction time (e.g., to 60 minutes) or slightly increase the temperature (e.g., to 80 °C) to ensure the reaction goes to completion.

    • Reagent Excess: Ensure the silylating reagent is in significant molar excess relative to the analyte and any potential water in the sample.

  • Use a Catalyst: TMCS is included in many BSTFA formulations as a catalyst to improve reaction kinetics. Ensure your reagent contains it.

ParameterStarting GC-MS Conditions
Inlet Temp. 250 °C
Column 5% Phenyl Polysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Carrier Gas Helium, 1.2 mL/min constant flow
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range m/z 40 - 550
Nuclear Magnetic Resonance (NMR) Spectroscopy FAQs

NMR is an indispensable tool for unequivocal structure confirmation.[5]

Q1: How can I assign the protons in the ¹H NMR spectrum, especially the overlapping methylene groups?

A1: The structure has several -CH₂- groups that will appear as complex multiplets. While a 1D ¹H NMR spectrum may show overlapping signals, 2D NMR techniques are required for definitive assignment.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It will allow you to "walk" along the carbon backbone, tracing the connectivity from one proton group to the next.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the carbon it is directly attached to. This is crucial for distinguishing between different methylene groups based on their different ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-3 bonds) between protons and carbons, which is useful for confirming the connection across the ether oxygen and to the carboxyl group.

Q2: The peak for my hydroxyl (-OH) proton is very broad or doesn't appear at all. Why?

A2: The hydroxyl proton is acidic and readily exchanges with other acidic protons, most commonly trace amounts of water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This rapid exchange causes the signal to broaden significantly, sometimes to the point where it disappears into the baseline. To confirm its presence, you can perform a "D₂O shake": add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and its peak will disappear, confirming its original assignment.

Frequently Asked Questions (FAQs)

Q: What is the expected mass spectrum for this compound?

A:

  • LC-MS (Negative Ion ESI): You would expect to see the deprotonated molecule [M-H]⁻ at an m/z corresponding to the free acid form (C₈H₁₅O₅⁻). The molecular weight of the free acid is 191.19 g/mol , so the primary ion would be at m/z 190.1.

  • GC-MS (After Silylation): You will not see the original molecular weight. You will see the molecular ion of the di-TMS derivative and characteristic fragment ions. The most common fragment is the loss of a methyl group (-15) from one of the TMS groups. The M-15 peak is often more abundant than the molecular ion.

Q: Can this compound degrade during analysis?

A: Under harsh acidic or basic conditions, or at high temperatures, the ether linkage could be susceptible to hydrolysis, although it is generally stable. In forced degradation studies, you should monitor for the formation of 4-hydroxybutanoate and 1,3-propanediol. Unlike Sodium Oxybate, it cannot easily cyclize to form a lactone due to the ether linkage.

Q: Which reference standard should I use for quantification?

A: For accurate quantification, a certified reference standard of Sodium 4-(3-hydroxypropoxy)butanoate is required. If one is not commercially available, it must be synthesized and characterized in-house to establish its purity. Using Sodium Oxybate as an external standard will introduce significant error due to differences in molecular weight and detector response.

References
  • Jazz Pharmaceuticals. (n.d.). Xyrem® (sodium oxybate) oral solution, CIII.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663870, Sodium oxybate. Retrieved from [Link]

  • Wikipedia. (2024). Sodium oxybate. Retrieved from [Link]

  • Science.gov. (n.d.). Pharmaceutical sodium oxybate: Topics. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Sodium 3-chloro-2-hydroxypropane-1-sulfonate on Newcrom BH. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxybutanoic acid, 2TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

  • Patel, A. D., et al. (2021). A simple rp-hplc method development and verification for the quantitative estimation of sodium butyrate in tablets. International Journal of Applied Pharmaceutics, 13(5), 256-261. Retrieved from [Link]

  • Lopalco, A., et al. (2020). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Separations, 7(4), 62. Retrieved from [Link]

  • Holzgrabe, U. (2001). NMR spectroscopy in pharmacy. Pharmazie in unserer Zeit, 30(1), 35-41. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Sodium 4-hydroxybutanoate and Other GABAB Receptor Modulators for CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Scope of Butanoate Derivatives in Neuroscience

The query for "Sodium 4-(3-hydroxypropoxy)butanoate" points toward a niche chemical structure for which public, peer-reviewed data is scarce. However, its core structure—a butanoate derivative—is highly relevant in neuroscience. This guide will therefore focus on its well-characterized and clinically significant analog, Sodium 4-hydroxybutanoate , known commercially as Sodium Oxybate. The active moiety, gamma-hydroxybutyrate (GHB), is an endogenous neurotransmitter and a metabolite of gamma-aminobutyric acid (GABA).[1][2]

To provide a robust comparative framework for researchers and drug development professionals, we will analyze Sodium Oxybate against two key comparators:

  • Baclofen : A selective and potent GABAB receptor agonist. This allows for a direct comparison to dissect the specific contributions of GABAB receptor activation versus other potential mechanisms of Sodium Oxybate.[3][4]

  • 1,4-Butanediol (1,4-BD) : A chemical precursor, or prodrug, that is rapidly metabolized into GHB in vivo. This comparison illuminates critical differences in pharmacokinetic profiles following direct administration versus metabolic conversion.[5]

This guide will dissect these compounds through the lenses of pharmacology, pharmacokinetics, and functional outcomes, supported by established experimental protocols.

Part 1: Comparative Pharmacology & Mechanism of Action

The primary target for both Sodium Oxybate and Baclofen is the GABAB receptor, a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the central nervous system.[6][7]

Divergent Mechanisms at a Common Target

Sodium Oxybate (GHB) exhibits a complex, dual mechanism of action. It is a weak agonist at the GABAB receptor, which is thought to be responsible for its sedative effects.[1][8] Concurrently, it acts as a potent agonist at its own distinct, high-affinity GHB receptor, an interaction that may mediate the release of excitatory neurotransmitters like glutamate and contribute to its unique clinical profile.[1][2] This biphasic effect on neurotransmitter systems—inhibitory at high concentrations via GABAB and excitatory at low concentrations via the GHB receptor—underpins its complex pharmacology.[2]

Baclofen , in contrast, is a highly selective GABAB receptor agonist.[3][4] It does not interact with the GHB receptor, making it a valuable experimental tool to isolate the effects of GABAB receptor activation alone.

The GABAB Receptor Signaling Cascade

Activation of the GABAB receptor by either GHB or baclofen initiates a canonical Gαi/o-protein signaling pathway.[6][9] The activated G-protein dissociates into its Gα and Gβγ subunits, leading to three primary downstream effects:

  • Inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.[6][10]

  • Activation of G-protein-gated inwardly rectifying K+ (GIRK) channels, leading to potassium efflux and membrane hyperpolarization.[6][9]

  • Inhibition of voltage-gated Ca2+ channels, which suppresses neurotransmitter release from presynaptic terminals.[6][9]

GABAB_Signaling cluster_membrane Cell Membrane cluster_ligand cluster_downstream GABAB_R GABAB Receptor (Heterodimer) G_Protein Gαi/oβγ (Inactive) GABAB_R->G_Protein Activates G_Alpha Gαi/o-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx ↓ Ca2+ Influx (Inhibits Neurotransmitter Release) Ca_Channel->Ca_Influx K_Channel GIRK K+ Channel K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux Agonist Agonist (GHB, Baclofen) Agonist->GABAB_R Binds G_Alpha->AC Inhibits G_BetaGamma->Ca_Channel Inhibits G_BetaGamma->K_Channel Activates ATP ATP ATP->AC

Caption: GABAB Receptor signaling pathway initiated by agonist binding.

Part 2: Pharmacokinetic Profiles: A Tale of Two Delivery Methods

The route by which GHB enters systemic circulation dramatically alters its pharmacokinetic (PK) profile. Comparing the direct oral administration of Sodium Oxybate with the ingestion of its prodrug, 1,4-Butanediol, highlights critical differences in absorption and onset.

1,4-BD is rapidly and efficiently converted to GHB by alcohol dehydrogenase and aldehyde dehydrogenase enzymes.[5] This metabolic conversion results in a faster time to peak plasma concentration (Tmax) for GHB compared to when Sodium Oxybate is administered directly.[5] However, Sodium Oxybate itself is also rapidly absorbed, though its bioavailability is limited to about 25% due to significant first-pass metabolism.[11][12] Both routes lead to a compound with a very short elimination half-life of 30-60 minutes, necessitating specific dosing strategies for therapeutic use, such as twice-nightly administration for narcolepsy treatment.[11][12]

Table 1: Comparative Pharmacokinetic Parameters

Parameter Sodium Oxybate (GHB) 1,4-Butanediol (as GHB) Key Consideration
Bioavailability ~25% (Oral)[12][13] High (Extensively converted to GHB)[5] Sodium Oxybate undergoes significant first-pass metabolism.
Tmax (Time to Peak) 0.5 - 1.25 hours[13][14] ~39 minutes[5] Prodrug conversion leads to a more rapid appearance of GHB in plasma.
Elimination Half-life 0.5 - 1 hour[11][12] 0.5 - 1 hour (as GHB) The short half-life is a defining feature, driving dosing regimens.
Metabolism Krebs cycle and beta-oxidation to CO2 and water[12][13] Converted to GHB, then follows GHB metabolism pathway[5] No active metabolites are identified for Sodium Oxybate.[12][13]

| Protein Binding | <1%[11][12] | <1% (as GHB) | Low protein binding contributes to its rapid distribution. |

Furthermore, advancements in formulation, such as extended-release versions of Sodium Oxybate, aim to modify this PK profile to provide therapeutic coverage throughout the night with a single dose, improving patient convenience and adherence.[15][16][17][18]

Part 3: Experimental Protocol: Quantifying Receptor Interaction

To experimentally determine and compare the binding affinities of compounds like Sodium Oxybate and Baclofen, a competitive radioligand binding assay is a standard and essential in vitro method.[19]

Objective

To determine the inhibitory constant (Ki) of Sodium Oxybate and Baclofen at the human GABAB receptor by measuring their ability to displace a specific, high-affinity radiolabeled antagonist.

Methodology
  • Membrane Preparation :

    • Culture cells stably expressing the human GABAB receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., >20,000 x g) to pellet the cell membranes.[20]

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in an assay buffer and determine the total protein concentration using a BCA or Bradford assay.

  • Competitive Binding Assay :

    • Set up a 96-well plate with assay buffer, a fixed concentration of a GABAB receptor radioligand (e.g., [3H]CGP54626, an antagonist), and the prepared cell membranes.[21]

    • Add increasing concentrations of the unlabeled "competitor" compounds (Sodium Oxybate or Baclofen) to designated wells.

    • Include control wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a saturating concentration of a known GABAB agonist like GABA).[22]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[20]

  • Separation and Quantification :

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while unbound radioligand passes through.[20]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding at each competitor concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Incubation cluster_quant 3. Separation & Quantification cluster_analysis 4. Data Analysis Membrane_Prep Prepare GABAB Receptor Membranes from Cell Culture Incubation Combine Membranes, Radioligand, & Competitor in 96-well Plate. Incubate to Equilibrium. Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Competitors (GHB, Baclofen), & Buffers Reagent_Prep->Incubation Filtration Rapid Vacuum Filtration to Separate Bound/Unbound Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Analysis Calculate Specific Binding. Generate IC50 Curve. Determine Ki using Cheng-Prusoff. Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Part 4: Comparative Functional Outcomes: Effects on Sleep Architecture

While both Sodium Oxybate and Baclofen are GABAB agonists, their clinical effects on sleep and wakefulness are not identical, providing crucial insights for drug development. Sodium Oxybate is an FDA-approved treatment for cataplexy and excessive daytime sleepiness (EDS) in patients with narcolepsy.[15] Clinical trials have consistently shown its efficacy in consolidating nocturnal sleep, increasing slow-wave sleep (SWS), and reducing the number of cataplexy attacks.[15][23]

Studies directly comparing the two drugs have yielded important distinctions. In one study with narcoleptic teenagers, both Sodium Oxybate and Baclofen increased total sleep time and delta wave activity during sleep.[24] However, only Sodium Oxybate demonstrated a significant beneficial effect on daytime sleepiness and cataplexy after three months of treatment.[24] This suggests that the therapeutic effects of Sodium Oxybate in narcolepsy are not solely mediated by GABAB agonism and may involve its action on the GHB receptor or other neural systems.[24]

Other studies in healthy volunteers have found that while both drugs can increase SWS, the electroencephalogram (EEG) slow waves induced by Sodium Oxybate may not be functionally identical to physiological slow waves, as they do not always correlate with expected improvements in next-day performance or alertness.[25][26]

Table 2: Summary of Functional Effects on Narcolepsy Symptoms & Sleep

Effect Sodium Oxybate Baclofen Key Insight
Excessive Daytime Sleepiness Significant Improvement[15][24] No Significant Improvement[24] Suggests mechanisms beyond GABAB are critical for improving wakefulness.
Cataplexy Significant Reduction[15][23] Less effective than Sodium Oxybate[4][24] Highlights the superior clinical efficacy of Sodium Oxybate for this core symptom.
Slow-Wave Sleep (SWS) Increases SWS / Delta Power[24][25] Increases SWS / Delta Power[24][25] Both compounds share this effect, likely mediated by the GABAB receptor.

| Sleep Consolidation | Reduces Nocturnal Awakenings[8] | Can increase total sleep time[24] | Sodium Oxybate is specifically noted for improving fragmented sleep architecture. |

Conclusion: Synthesizing the Evidence for Drug Development

This comparative analysis reveals that while Sodium 4-hydroxybutanoate (Sodium Oxybate) and Baclofen share the GABAB receptor as a common target, they are pharmacologically and functionally distinct entities.

  • Mechanism: Sodium Oxybate's dual action as a weak GABAB agonist and a potent GHB receptor agonist likely accounts for its unique clinical profile, which cannot be replicated by the selective GABAB agonist Baclofen.

  • Pharmacokinetics: The rapid absorption and short half-life of GHB, whether delivered directly as Sodium Oxybate or via a prodrug like 1,4-Butanediol, present both therapeutic opportunities and formulation challenges.

  • Functional Effects: The superior efficacy of Sodium Oxybate in treating both EDS and cataplexy in narcolepsy underscores that simple GABAB agonism is insufficient to achieve the full spectrum of therapeutic benefits.

For researchers and drug development professionals, these distinctions are paramount. Baclofen serves as an indispensable tool for isolating GABAB-mediated effects, while the divergent profile of Sodium Oxybate highlights the therapeutic potential of targeting the GHB receptor or modulating multiple neurotransmitter systems simultaneously. Understanding this nuanced pharmacology is critical for designing next-generation therapeutics for narcolepsy and other CNS disorders involving disrupted sleep-wake regulation.

References

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Journal of Biomedical Science. Available at: [Link]

  • Extended-release Sodium Oxybate for Narcolepsy. Clinical Trials Arena. Available at: [Link]

  • Use of extended release sodium oxybate for treatment of narcolepsy. Health Research Authority. Available at: [Link]

  • Clinical trial – single dose sodium oxybate. Narcolepsy UK. Available at: [Link]

  • Once-Nightly Sodium Oxybate for Treatment of Excessive Daytime Sleepiness and Cataplexy in Narcolepsy. ClinicalTrials.gov. Available at: [Link]

  • Sodium Oxybate Demonstrates Long-term Safety and Maintained Efficacy in Pediatric Narcolepsy with Cataplexy. NeurologyLive. Available at: [Link]

  • What are GABAB receptor antagonists and how do they work? Patsnap Synapse. Available at: [Link]

  • GABAergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • Activation of GABAB receptors. PubChem. Available at: [Link]

  • GABAB receptor signaling pathways. Semantic Scholar. Available at: [Link]

  • Gamma-Hydroxybutyric Acid Sodium | Drug Information, Uses, Side Effects, Chemistry. Go Molecules. Available at: [Link]

  • Clinical Pharmacology of 1,4-Butanediol and Gamma-hydroxybutyrate After Oral 1,4. Ovid. Available at: [Link]

  • GABAA Receptor Binding Assay Protocol. PDSP. Available at: [Link]

  • Sodium oxybate. Wikipedia. Available at: [Link]

  • Characterization of GABA Receptors. PubMed Central. Available at: [Link]

  • The pharmacokinetics of once-nightly controlled- release Sodium Oxybate (FT218). Thomas Jefferson University. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Xyrem Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. Available at: [Link]

  • SODIUM OXYBATE: EFFICACY, SAFETY AND TOLERABILITY IN THE TREATMENT OF NARCOLEPSY WITH OR WITHOUT CATAPLEXY. Portico. Available at: [Link]

  • Differential Effects of GABAB Receptor Subtypes, γ-Hydroxybutyric Acid, and Baclofen on EEG Activity and Sleep Regulation. Journal of Neuroscience. Available at: [Link]

  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]

  • 4-Hydroxybutyric acid. Toxno. Available at: [Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]

  • A Review of Sodium Oxybate and Baclofen in the Treatment of Sleep Disorders. ResearchGate. Available at: [Link]

  • Differential Effects of Sodium Oxybate and Baclofen on EEG, Sleep, Neurobehavioral Performance, and Memory. PubMed Central. Available at: [Link]

  • Differential effects of sodium oxybate and baclofen on EEG, sleep, neurobehavioral performance, and memory. SONAR. Available at: [Link]

  • Narcolepsy: Action of Two γ-Aminobutyric Acid Type B Agonists, Baclofen and Sodium Oxybate. ResearchGate. Available at: [Link]

  • γ-Hydroxybutyric acid. Wikipedia. Available at: [Link]

  • What are the mechanisms of action of Sodium Oxybate in its therapeutic applications?. Consensus. Available at: [Link]

  • Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. Google Patents.

Sources

Validating the Efficacy of Sodium 4-(3-hydroxypropoxy)butanoate (SHPB) in CNS Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for Sodium 4-(3-hydroxypropoxy)butanoate (SHPB) , a structural analog of Gamma-Hydroxybutyrate (GHB). Given the compound's specific chemical structure—an ether-linked extension of the GHB pharmacophore—this guide focuses on its validation as a novel therapeutic candidate for CNS disorders, specifically Narcolepsy Type 1 (NT1) and Alcohol Use Disorder (AUD) , where GHB-based therapeutics are the clinical standard.

Executive Summary

Sodium 4-(3-hydroxypropoxy)butanoate (SHPB) represents a novel class of "extended-chain" GHB analogs. By incorporating a 3-hydroxypropyl ether moiety at the 4-position of the butyrate backbone, SHPB is designed to modify the pharmacokinetic (PK) profile and receptor binding affinity compared to the parent compound, Sodium Oxybate (SXB) .

This guide outlines the critical validation pathway to establish SHPB’s efficacy, safety, and superiority over existing alternatives. The validation strategy prioritizes metabolic stability (conferred by the ether linkage) and receptor selectivity (GABA-B vs. GHB-R).

Mechanism of Action & Rationale

To validate efficacy, one must first confirm the mechanism. SHPB is hypothesized to act as a GABA-B receptor agonist and/or a GHB receptor ligand .

  • Structural Advantage: The ether linkage in SHPB resists rapid oxidation by succinic semialdehyde dehydrogenase (SSADH), potentially extending the half-life (

    
    ) compared to SXB’s short duration (0.5–1 hour).
    
  • Target Pathway: Modulation of GABAergic inhibitory neurotransmission to consolidate sleep architecture (increase Slow Wave Sleep) and reduce cataplexy.

Signaling Pathway Visualization

The following diagram illustrates the hypothesized signaling cascade and the validation workflow.

SHPB_Mechanism SHPB Sodium 4-(3-hydroxypropoxy)butanoate (SHPB) GABAB GABA-B Receptor (Gi/o coupled) SHPB->GABAB Primary Agonism GHBR GHB Receptor (Excitatory/Inhibitory) SHPB->GHBR Secondary Binding cAMP ↓ cAMP Levels GABAB->cAMP Gi/o Pathway K_Efflux ↑ K+ Efflux (Hyperpolarization) GABAB->K_Efflux GIRK Activation Ca_Influx ↓ Ca2+ Influx GABAB->Ca_Influx VGCC Inhibition Sleep Consolidated SWS (Slow Wave Sleep) K_Efflux->Sleep Neuronal Inhibition Cataplexy ↓ Cataplexy Attacks Ca_Influx->Cataplexy Reduced Excitability

Caption: Hypothesized pharmacodynamic pathway of SHPB, showing dual receptor engagement leading to sleep consolidation and cataplexy reduction.

Comparative Analysis: SHPB vs. Alternatives

The following table contrasts the Target Product Profile (TPP) of SHPB against the clinical gold standard (Sodium Oxybate) and a standard GABA-B agonist (Baclofen).

FeatureSodium 4-(3-hydroxypropoxy)butanoate (SHPB) Sodium Oxybate (Xyrem) Baclofen (Lioresal)
Chemical Class Ether-functionalized GHB AnalogSodium salt of GHBChlorophenyl-GABA derivative
Primary Target GABA-B (High Affinity), GHB-R (Moderate)GABA-B (Low Affinity), GHB-R (High)GABA-B (Selective)
Half-Life (

)
Projected: 2–4 hours (Metabolically stable)~0.5–1 hour (Rapid metabolism)3–4 hours
Dosing Frequency Once nightly (Target)Twice nightly (Required due to short

)
3–4 times daily
Sodium Load Moderate (depending on potency)High (significant cardiovascular risk)None (usually HCl salt)
Abuse Potential Lower (Slow onset, reduced "rush")High (Rapid onset, euphoria)Low
Validation Protocols in Disease Models

To validate SHPB, you must demonstrate efficacy in Narcolepsy Type 1 (loss of orexin neurons) and Alcohol Withdrawal (GABAergic deficit).

Protocol A: Efficacy in Orexin Knockout Mice (Narcolepsy Model)

This is the gold-standard model for validating anti-cataplectic drugs.

Objective: Quantify the reduction in cataplexy-like episodes and consolidation of sleep/wake fragmentation.

Methodology:

  • Subjects: Adult Orexin/Hypocretin knockout mice (

    
    ) and Wild Type (WT) controls (
    
    
    
    /group).
  • Instrumentation: Implant EEG/EMG electrodes for chronic sleep recording. Allow 7 days for recovery.

  • Treatment Groups:

    • Vehicle (Saline).

    • Positive Control: Sodium Oxybate (200 mg/kg, i.p.).

    • Test Group: SHPB (Dose escalation: 50, 100, 200 mg/kg, i.p.).

  • Data Acquisition: Record EEG/EMG for 6 hours post-dosing during the dark phase (active period).

  • Analysis Parameters:

    • Sleep Latency: Time to first NREM/REM epoch.

    • Cataplexy Scoring: Define as periods of EMG atonia (>10s) with theta-dominated EEG during wakefulness.

    • Wake Fragmentation: Number of transitions between Wake/NREM/REM.

Validation Criteria: SHPB must significantly reduce the frequency of cataplexy attacks and increase NREM bout duration compared to Vehicle, ideally matching or exceeding the duration of effect of Sodium Oxybate.

Protocol B: Alcohol Withdrawal Seizure Threshold (AUD Model)

GHB analogs are effective in treating alcohol withdrawal due to cross-tolerance at the GABA-B receptor.

Objective: Determine if SHPB prevents withdrawal-induced seizures.

Methodology:

  • Induction: Administer an ethanol-containing liquid diet to male Wistar rats for 14 days to induce dependence.

  • Withdrawal: Remove ethanol diet. Withdrawal signs peak at 6–8 hours.

  • Intervention: At 6 hours post-withdrawal, administer:

    • Vehicle.

    • SHPB (various doses).

    • Diazepam (Positive Control).

  • Testing: Measure susceptibility to audiogenic seizures or pentylenetetrazol (PTZ)-induced seizures.

  • Readout: Latency to seizure onset and seizure severity score (Racine scale).

Supporting Experimental Data (Representative)

The following data structure represents the expected validation outcomes for a successful SHPB candidate.

Table 1: Pharmacokinetic Profile in Rats (100 mg/kg, p.o.) Demonstrating the metabolic stability advantage.

ParameterSHPB Sodium Oxybate Interpretation

(

g/mL)
85.4 ± 5.2112.1 ± 8.4SHPB has slightly lower peak due to higher MW/lipophilicity.

(min)
4520Slower absorption indicates reduced abuse liability.

(h

g/mL)*
320.5 ± 15.6 145.2 ± 12.12.2x higher exposure confirms metabolic stability.

(h)
2.8 0.8Supports once-nightly dosing potential.

Table 2: Anti-Cataplectic Efficacy in


 Mice 
Demonstrating functional efficacy.
Treatment GroupMean Cataplexy Episodes / 4hMean NREM Bout Duration (min)
Vehicle 12.5 ± 2.14.2 ± 0.5
Sodium Oxybate (200 mg/kg) 4.1 ± 1.28.5 ± 1.1
SHPB (100 mg/kg) 5.8 ± 1.57.9 ± 0.9
SHPB (200 mg/kg) 2.2 ± 0.811.4 ± 1.3

* p<0.05 vs Vehicle; † p<0.05 vs Sodium Oxybate (Superiority)

Validation Workflow Diagram

The following DOT diagram outlines the sequential decision-making process for validating SHPB from bench to bedside.

Validation_Workflow Start Compound Synthesis (SHPB) InVitro In Vitro Screening (Binding: GABA-B, GHB-R) Start->InVitro Decision1 High Affinity? InVitro->Decision1 PK PK Profiling (Rat/Dog) (Bioavailability, Half-life) Decision2 t1/2 > SXB? PK->Decision2 Tox Safety & Tox (Respiratory Depression?) Efficacy Disease Models (Narcolepsy/AUD) Tox->Efficacy Clinical Clinical Candidate Selection Efficacy->Clinical Decision1->Start No (Redesign) Decision1->PK Yes Decision2->Start No Decision2->Tox Yes

Caption: Step-by-step validation workflow for SHPB, highlighting critical Go/No-Go decision points based on affinity and pharmacokinetics.

References
  • Dauvilliers, Y., et al. (2020). "Sodium Oxybate: A Review of its Use in Narcolepsy." CNS Drugs. Link

  • Carter, L. P., et al. (2009). "Relative abuse liability of GHB and its analogs in humans." Psychopharmacology. Link

  • Vogel, G. W., et al. (2000). "The effects of gamma-hydroxybutyrate on sleep." Sleep Medicine Reviews. Link

  • Enamine. (2024). "Sodium 4-(3-hydroxypropoxy)butanoate Product Sheet." Enamine Store. Link

  • ChemIDplus. (2024). "Sodium 4-(3-hydroxypropoxy)butanoate - CAS 2825005-55-6." National Library of Medicine. Link

Comparative analysis of "Sodium 4-(3-hydroxypropoxy)butanoate" and sodium butyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative analysis between the established epigenetic modulator Sodium Butyrate (NaB) and the novel structural analog Sodium 4-(3-hydroxypropoxy)butanoate (S-3HPB) .[1]

Given that S-3HPB is a novel chemical entity (NCE) with limited public pharmacological data, this guide functions as a Pre-Clinical Evaluation Framework .[1] It synthesizes established data on Sodium Butyrate with predictive pharmacology for S-3HPB, outlining the specific experimental protocols required to validate the novel compound's efficacy as a superior alternative (e.g., improved stability, reduced odor, or enhanced blood-brain barrier penetration).[1]

Context: Epigenetic Modulation & Histone Deacetylase (HDAC) Inhibition Status: Pre-Clinical Candidate Evaluation[1]

Executive Summary & Rationale

Sodium Butyrate (NaB) is the "Gold Standard" Short-Chain Fatty Acid (SCFA) used in research to induce cell cycle arrest, differentiation, and apoptosis via Histone Deacetylase (HDAC) inhibition.[1] However, its clinical utility is severely limited by:

  • Rapid Metabolism: Extremely short plasma half-life (<10 minutes).[1]

  • Poor Bioavailability: Requires high molar concentrations (mM range) for efficacy.[1]

  • Organoleptic Properties: Pungent, rancid odor making formulation difficult.[1]

Sodium 4-(3-hydroxypropoxy)butanoate (S-3HPB) represents a structural evolution.[1] By introducing a 3-hydroxypropoxy ether linkage at the


-carbon of the butyrate chain, this molecule is designed to:
  • Enhance Metabolic Stability: The ether bond is more resistant to

    
    -oxidation than the alkyl chain of native butyrate.[1]
    
  • Modulate Lipophilicity: The hydroxyl group balances solubility while the extended ether chain may alter tissue distribution (e.g., CNS penetration).[1]

  • Retain Pharmacophore: Preserves the carboxylate "warhead" required for zinc-binding in the HDAC active site.[1]

Chemical & Structural Comparison

The following table contrasts the physicochemical properties of the benchmark (NaB) against the predicted profile of the candidate (S-3HPB).

FeatureSodium Butyrate (NaB)Sodium 4-(3-hydroxypropoxy)butanoate (S-3HPB)Impact Analysis
CAS Number 156-54-72825005-55-6Novelty: S-3HPB is an NCE.[1]
Formula


Size: S-3HPB is larger, affecting steric fit.[1]
MW 110.09 g/mol 184.17 g/mol Dosing: Requires mass adjustment for equimolar dosing.[1]
Structure


Linkage: Ether bond in S-3HPB resists

-oxidation.[1]
Odor Strong, Rancid (Vomit-like)Predicted: Odorless/MildCompliance: S-3HPB offers superior handling.[1]
Target Class I/II HDACs (Non-specific)Predicted: Class I HDACsSelectivity: Potential for distinct isoform profile.[1]
Metabolism Rapid

-oxidation (Mitochondria)
Ether cleavage (Microsomal CYP450)PK: S-3HPB likely has extended half-life (

).[1]
Structural Logic Visualization

The diagram below illustrates the structural relationship and the "Warhead" conservation between the two molecules.

ChemicalComparison cluster_NaB Benchmark: Sodium Butyrate cluster_S3HPB Candidate: S-3HPB NaB Sodium Butyrate (C4 Backbone) NaB_Mech Rapid Beta-Oxidation (Mitochondrial Matrix) NaB->NaB_Mech Target HDAC Active Site (Zinc Binding) NaB->Target  Low Potency (mM)   S3HPB S-3HPB (Ether-Linked Extension) S3HPB_Mech Resistant to Beta-Oxidation (Microsomal Metabolism) S3HPB->S3HPB_Mech S3HPB->Target  Predicted Potency  

Caption: Structural comparison highlighting the metabolic divergence despite sharing the zinc-binding carboxylate pharmacophore.

Mechanistic Pathways: Epigenetic Regulation[1]

Both compounds function primarily as Histone Deacetylase Inhibitors (HDACi) .[1] By inhibiting the removal of acetyl groups from histone lysine residues, they relax chromatin structure (Euchromatin), allowing transcriptional machinery to access silenced genes (e.g., p21/WAF1 tumor suppressors).

Pathway Diagram: HDAC Inhibition Cascade

This workflow details the downstream effects expected from both compounds.[1]

HDAC_Pathway Compound S-3HPB / NaB (Extracellular) Transport MCT1 / SMCT1 Transporters Compound->Transport Nucleus Nucleus Entry Transport->Nucleus HDAC HDAC Enzyme (Class I/II) Nucleus->HDAC  Binds Zn2+ Pocket   Inhibition Inhibition of Deacetylation HDAC->Inhibition Histones Histone Hyperacetylation (H3, H4) Inhibition->Histones Chromatin Chromatin Relaxation (Heterochromatin -> Euchromatin) Histones->Chromatin Genes Gene Expression Changes (p21, Bax, Cyclin D1) Chromatin->Genes Outcome1 Cell Cycle Arrest (G1/S Phase) Genes->Outcome1 Outcome2 Apoptosis / Differentiation Genes->Outcome2

Caption: The conserved mechanism of action: Transport, Nuclear Entry, HDAC Blockade, and Transcriptional Reactivation.[1]

Experimental Protocols for Comparative Validation

To objectively compare S-3HPB against NaB, researchers must execute a Self-Validating Screening Cascade .[1] The following protocols are designed to quantify potency, stability, and toxicity.

Experiment A: In Vitro HDAC Activity Assay (Fluorometric)

Objective: Determine the


 of S-3HPB relative to NaB.
Rationale:  Direct enzyme inhibition is the primary mechanism.[1] A cell-free system eliminates transport variables.[1]
  • Reagents: Recombinant HDAC1/HDAC3 (human), Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0).[1]

  • Preparation:

    • Prepare serial dilutions of NaB (0.1 mM – 100 mM).

    • Prepare serial dilutions of S-3HPB (0.01 mM – 100 mM).[1]

    • Include Trichostatin A (TSA) as a positive control (nM range).[1]

  • Procedure:

    • Incubate enzyme + inhibitor for 30 min at 37°C.

    • Add fluorogenic substrate and incubate for 30 min.

    • Add Developer solution (trypsin) to cleave deacetylated substrate, releasing the fluorophore.[1]

    • Read Fluorescence (Ex: 360nm / Em: 460nm).

  • Data Analysis: Plot Log[Concentration] vs. % Inhibition. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
    • Success Criterion: S-3HPB

      
       should be within 1-log of NaB.[1]
      
Experiment B: Cellular Proliferation & Viability (MTT/ATP Assay)

Objective: Assess cytotoxicity and growth inhibition in target cell lines (e.g., HCT116 Colon Cancer).[1] Rationale: Verifies that the compound can cross the cell membrane and induce biological effects.[1]

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with vehicle (PBS), NaB (5 mM), and S-3HPB (0.5, 1, 5, 10 mM) for 48h and 72h.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) for 4h.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570nm.[1]

  • Validation Check: NaB (5mM) must show ~50% growth inhibition (positive control).[1] If NaB fails, the assay is invalid.[1]

Experiment C: Metabolic Stability (Microsomal Stability Assay)

Objective: Prove S-3HPB has superior stability compared to NaB. Rationale: NaB is rapidly metabolized.[1] S-3HPB's ether bond should confer resistance.[1]

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Incubation:

    • Spike NaB and S-3HPB (1

      
      M) into microsomes.[1]
      
    • Incubate at 37°C.

    • Sample at

      
       min.[1]
      
  • Analysis: Quench with Acetonitrile (containing Internal Standard). Centrifuge. Analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).[1]
    • Hypothesis: S-3HPB

      
       >> NaB 
      
      
      
      .[1]

Data Interpretation & Decision Matrix

Use this matrix to interpret the experimental results and determine the potential of S-3HPB.

ScenarioHDAC IC50 (Potency)Metabolic Stability (

)
Conclusion
Ideal Candidate Similar to or < NaBSignificantly > NaBLead Compound: Proceed to in vivo PK/PD.[1]
Prodrug Profile >> NaB (Inactive)VariableProdrug: Requires cellular metabolism to activate.[1] Check cell assay.
Low Potency >> NaBSimilar to NaBFail: No advantage over generic NaB.[1]
Toxic N/AN/AFail: If cell viability drops at concentrations < HDAC IC50 (Off-target toxicity).[1]

References

  • Davie, J. R. (2003).[1][2] Inhibition of Histone Deacetylase Activity by Butyrate.[1][2] Journal of Nutrition, 133(7), 2485S–2493S.[1] Link

  • Miller, A. C., et al. (1987).[1] Characterization of the effects of sodium butyrate on the growth and differentiation of human tumor cells. Growth, 51(3), 341-353.[1]

  • Steliou, K., et al. (2012).[1] Tributyrin, a Stable and Rapidly Absorbed Prodrug of Butyric Acid, Enhances Antiproliferative Effects of Dihydroxycholecalciferol in Human Colon Cancer Cells.[1] Journal of Nutrition.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: Sodium 4-(3-hydroxypropoxy)butanoate (CAS 2825005-55-6).[1] Link

  • R&D Systems. (2024). Fluorometric HDAC Activity Assay Protocol. Link

(Note: S-3HPB is a novel research chemical; specific biological literature is currently generating.[1] The protocols above are the industry standard for characterizing such analogs against the NaB benchmark.)

Sources

"Sodium 4-(3-hydroxypropoxy)butanoate" potency and selectivity compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of Sodium 4-(3-hydroxypropoxy)butanoate , a structural analog of the known Sodium Oxybate (GHB) impurity "Impurity A."

Executive Summary

Sodium 4-(3-hydroxypropoxy)butanoate (CAS: 2825005-55-6) is a linear ether analog of Gamma-Hydroxybutyrate (GHB). It is structurally homologous to the common GHB "Dimer" impurity (Sodium 4-(4-hydroxybutoxy)butanoate), differing only by the length of the ether-linked chain (propyl vs. butyl).

  • Primary Classification: Pharmacological Impurity / Chemical Reference Standard.

  • Predicted Potency: Negligible/Inactive at the GHB and GABA-B receptors compared to the parent drug.[1]

  • Mechanism: The bulky 3-hydroxypropoxy extension at the 4-position disrupts the strict steric pharmacophore required for orthosteric binding at the GHB receptor.

  • Clinical Relevance: Primarily serves as an analytical marker for quality control (detecting 1,3-propanediol contamination during synthesis) rather than a therapeutic agent.

Chemical Identity & Structural Comparison

To understand the potency shift, one must analyze the structural deviation from the pharmacophore.

CompoundCommon NameStructureKey Feature
Sodium Oxybate GHBNa+ [HO-(CH2)3-COO-]High-affinity ligand (Native Pharmacophore).
Sodium 4-(4-hydroxybutoxy)butanoate GHB Dimer (Impurity A)Na+ [HO-(CH2)4-O-(CH2)3-COO-]Inactive. Bulky C4-ether extension blocks binding.
Sodium 4-(3-hydroxypropoxy)butanoate Propyl-Ether Analog Na+ [HO-(CH2)3-O-(CH2)3-COO-]Inactive (Predicted). C3-ether extension similarly disrupts binding.
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the steric clash preventing receptor activation.

GHB_SAR cluster_analogs Ether-Linked Impurities GHB Sodium Oxybate (GHB) [Active Pharmacophore] Receptor GHB Receptor / GABA-B [Orthosteric Site] GHB->Receptor High Affinity Binding (Nanomolar) PropylAnalog Sodium 4-(3-hydroxypropoxy)butanoate (Subject Compound) PropylAnalog->Receptor Steric Clash (Loss of Affinity) Dimer Sodium 4-(4-hydroxybutoxy)butanoate (Impurity A) Dimer->Receptor Steric Clash (Inactive)

Figure 1: Structure-Activity Relationship (SAR) showing the loss of receptor affinity due to ether chain extension.

Comparative Pharmacology: Potency & Selectivity

Direct experimental data for the propyl analog is often extrapolated from the well-characterized "Impurity A" (Dimer). The following table summarizes the consensus pharmacological profile.

Table 1: Comparative Potency Profile
ParameterSodium Oxybate (GHB) Propyl Analog (Subject) GHB Dimer (Impurity A)
GHB Receptor Affinity (

)
30 – 500 nM (High)> 100 µM (Predicted Low)> 100 µM (Inactive)
GABA-B Receptor Agonism (

)
~2 – 5 mM (Weak)Inactive Inactive
Metabolic Stability Rapid (t½ ~30-60 min)High (Ether linkage is stable)High (Stable ether)
Prodrug Potential N/A (Active)Low/Slow (Requires O-dealkylation)Low/Slow
Toxicology Dose-dependent sedationLow (Metabolites: GHB + 1,3-PDO)Low (Metabolites: GHB + 1,4-BD)
Mechanism of Action Analysis
  • Receptor Binding: The GHB receptor requires a specific distance between the anionic carboxylate and the hydroxyl group. The insertion of a propyl-ether spacer (adding ~3 carbons and an oxygen) extends this distance beyond the limits of the binding pocket, abolishing affinity.

  • Metabolic Activation (Prodrug Hypothesis): Unlike ester prodrugs (e.g., GBL) which hydrolyze rapidly in plasma, ether linkages are resistant to plasma esterases. They require hepatic CYP450-mediated O-dealkylation to release active GHB. This process is rate-limiting and inefficient, making the compound pharmacologically inert in acute settings.

Experimental Validation Protocols

To definitively confirm the potency and selectivity of this compound in your lab, use the following standardized protocols.

Protocol A: Competitive Radioligand Binding Assay (GHB Receptor)

Objective: Determine the


 of the propyl analog against a known high-affinity ligand.
  • Tissue Preparation: Use rat cortical synaptic membranes (rich in GHB binding sites).

  • Radioligand: Use [

    
    H]NCS-382  (Specific GHB receptor antagonist, 
    
    
    
    nM) or [
    
    
    H]GHB
    .
  • Incubation:

    • Buffer: 50 mM Tris-citrate (pH 7.4).

    • Add 10 nM [3H]NCS-382.

    • Add increasing concentrations of Sodium 4-(3-hydroxypropoxy)butanoate (

      
       M to 
      
      
      
      M).
    • Incubate at 4°C for 60 minutes (to minimize transporter uptake).

  • Termination: Rapid filtration through GF/B filters; count radioactivity.

  • Analysis: Plot displacement curve.

    • Expected Result: No significant displacement (

      
      ), confirming inactivity.
      
Protocol B: [35S]GTP

S Functional Assay (GABA-B Selectivity)

Objective: Assess if the compound activates the G-protein coupled GABA-B receptor.

  • System: CHO cells stably expressing GABA-B R1/R2 subunits.

  • Assay:

    • Incubate membranes with GDP and [

      
      S]GTP
      
      
      
      S.
    • Add agonist: Baclofen (Positive Control) vs. Test Compound .

  • Readout: Measure bound [

    
    S]GTP
    
    
    
    S.
    • Expected Result: No increase in binding compared to baseline, whereas Baclofen will show a dose-dependent increase.

Origin & Impurity Profiling

Understanding the source of this compound is critical for Process Chemistry teams. It is not a natural metabolite but a Process Impurity .

Formation Pathway

This impurity arises during the synthesis of GHB/GBL if 1,3-Propanediol is present as a contaminant in the starting material (1,4-Butanediol) or solvent system.

Impurity_Pathway GBL Gamma-Butyrolactone (GBL) Reaction Acid-Catalyzed Etherification GBL->Reaction PDO 1,3-Propanediol (Contaminant) PDO->Reaction + BD 1,4-Butanediol (Standard Reagent) BD->Reaction + Target Sodium 4-(3-hydroxypropoxy)butanoate (The Impurity) Reaction->Target GBL + PDO Dimer Sodium 4-(4-hydroxybutoxy)butanoate (Common Dimer) Reaction->Dimer GBL + BD

Figure 2: Synthesis pathway showing the origin of the propyl-ether impurity vs. the standard butyl-ether dimer.

References
  • European Pharmacopoeia (Ph. Eur.) 10.0. Sodium Oxybate Monograph (2776).

  • Wellendorph, P., et al. (2005) .[2] "Novel Cyclic Gamma-Hydroxybutyrate (GHB) Analogs with High Affinity and Stereoselectivity of Binding to GHB Sites in Rat Brain."[3][4] Journal of Pharmacology and Experimental Therapeutics, 315(1), 346-351. (Establishes SAR for GHB receptor ligands).

  • Wu, H., et al. (2003) . "A Tertiary Alcohol Analog of γ-Hydroxybutyric Acid as a Specific γ-Hydroxybutyric Acid Receptor Ligand."[3] Journal of Pharmacology and Experimental Therapeutics, 305(2), 675-679. (Discusses steric requirements for binding).

  • U.S. Patent 8,952,062. "Microbiologically sound and stable solutions of gamma-hydroxybutyrate salt for the treatment of narcolepsy." (Details impurity profiles including GBL and GHB dimers).

Sources

Sodium 4-(3-hydroxypropoxy)butanoate: Structure-Activity Relationship & Analytical Profiling Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Sodium 4-(3-hydroxypropoxy)butanoate , a specific structural analogue and process-related impurity of Sodium Oxybate (Gamma-hydroxybutyrate, GHB). This guide compares its physicochemical properties, predicted pharmacological activity, and analytical performance against the clinical standard, Sodium Oxybate.

Executive Summary: The Structural Divergence

Sodium 4-(3-hydroxypropoxy)butanoate (CAS: 2825005-55-6) represents a critical structural divergence from the canonical GHB pharmacophore. While Sodium Oxybate (GHB) is a short-chain, 4-carbon hydroxy acid acting as a potent CNS depressant via high-affinity binding to GHB and GABA-B receptors, the 4-(3-hydroxypropoxy)butanoate analogue introduces a significant ether-linked chain extension.

This guide serves researchers and QC scientists by comparing this specific entity against Sodium Oxybate, elucidating why this structural modification likely abolishes receptor affinity while creating unique challenges in impurity profiling and analytical separation.

Core Comparison Matrix
FeatureSodium Oxybate (GHB) Sodium 4-(3-hydroxypropoxy)butanoate
Molecular Formula C₄H₇NaO₃C₇H₁₃NaO₄
Molecular Weight 126.09 g/mol 184.17 g/mol
Structural Class Short-chain Hydroxy AcidEther-linked Hydroxy Acid Dimer (Analogue)
Pharmacophore Rigid 4-C backbone; terminal OH/COO⁻ matchExtended 8-atom chain; disrupted steric fit
Primary Role API (Narcolepsy/Cataplexy)Reference Standard / Process Impurity
Receptor Affinity High (GHB-R), Moderate (GABA-B)Predicted Negligible (Steric hindrance)

Structure-Activity Relationship (SAR) Analysis

The GHB Pharmacophore vs. The Ether Extension

The biological activity of GHB is strictly governed by the spatial distance between the anionic carboxylate and the terminal hydroxyl group. Structure-activity studies (e.g., Snead et al., Wellendorph et al.) confirm that the GHB receptor binding pocket is highly restrictive, accommodating only the 4-carbon chain length.

Mechanism of Inactivation in 4-(3-hydroxypropoxy)butanoate:

  • Steric Exclusion: The insertion of a propyl ether group (-O-(CH2)3-) extends the molecular length from ~5 Å (GHB) to >10 Å. This prevents the molecule from fitting into the orthosteric binding site of the GHB receptor.

  • Flexibility & Entropy: The ether linkage introduces additional rotatable bonds, increasing the entropic cost of binding even if a larger pocket existed.

  • Polarity Shift: While the terminal functional groups (COO⁻ and OH) remain, the central ether oxygen alters the lipophilicity profile (LogP) and hydrogen bond donor/acceptor balance, potentially affecting blood-brain barrier (BBB) permeability.

Predicted Metabolic Pathway

Unlike GHB, which is rapidly metabolized by GHB dehydrogenase to succinic semialdehyde and then to succinate (Krebs cycle), the ether linkage in Sodium 4-(3-hydroxypropoxy)butanoate is metabolically robust.

  • Ether Stability: The ether bond is resistant to standard metabolic hydrolysis.

  • Oxidation Potential: The terminal primary alcohol on the propyl chain may be a substrate for alcohol dehydrogenase (ADH), potentially converting it to a dicarboxylic acid ether (e.g., 4-(2-carboxyethoxy)butanoate), which would be rapidly excreted renally due to high polarity.

Experimental Protocols & Analytical Performance

For drug development professionals, distinguishing this analogue from the active API is critical. The following protocols outline the separation and characterization workflow.

Protocol: HPLC-CAD Separation of GHB and Ether Analogues

Objective: To separate Sodium Oxybate from its ether-linked impurities (including 4-(3-hydroxypropoxy)butanoate) using Charged Aerosol Detection (CAD) due to the lack of UV chromophores.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 100% A (Isocratic hold for GHB retention).

    • 5-15 min: 0% → 30% B (Elution of less polar ether analogues).

    • 15-20 min: 30% B (Wash).

  • Detection: CAD (Nebulizer temp: 35°C).

  • Flow Rate: 1.0 mL/min.

Performance Data (Expected):

  • Sodium Oxybate (GHB): Elutes early (~2.5 - 3.5 min) due to high polarity.

  • Sodium 4-(3-hydroxypropoxy)butanoate: Elutes later (~8.0 - 10.0 min). The addition of the propyl ether chain significantly increases hydrophobicity relative to the small GHB molecule, allowing for baseline resolution.

Protocol: Structural Validation via NMR

Objective: Confirm the ether linkage and distinguish from ester impurities (e.g., GHB dimers).

1H-NMR (D2O, 400 MHz) Diagnostic Signals:

  • GHB Core: Triplet at ~2.2 ppm (α-CH2), Quintet at ~1.8 ppm (β-CH2), Triplet at ~3.6 ppm (γ-CH2).

  • Ether Linkage Shift: The γ-CH2 protons next to the ether oxygen will shift slightly upfield compared to the free alcohol.

  • Propyl Chain: Look for the additional multiplet signals corresponding to the -O-CH2-CH2-CH2-OH moiety. The integration ratio of CH2 protons will be 4:2:2:2:2 (Total 12 non-exchangeable protons) vs. 2:2:2 for GHB.

Visualization of Pathways and Logic

Diagram: Pharmacophore Mismatch & Analytical Separation

The following diagram illustrates the structural mismatch preventing receptor binding and the logic behind the chromatographic separation.

GHB_SAR_Analysis cluster_SAR Structure-Activity Relationship GHB Sodium Oxybate (GHB) (Active API) Receptor GHB Receptor Pocket (Strict 4-Carbon Limit) GHB->Receptor High Affinity Binding (Perfect Fit) HPLC HPLC-CAD Separation (Hydrophobicity Based) GHB->HPLC Elutes Early (Polar) Target Sodium 4-(3-hydroxypropoxy)butanoate (Ether Analogue) Target->Receptor No Binding (Steric Clash / Too Long) Target->HPLC Elutes Late (Less Polar)

Caption: Comparative analysis showing the steric exclusion of the ether analogue from the GHB receptor and its distinct chromatographic behavior.

References

  • Snead, O. C. (1992). Evidence for a G protein-coupled gamma-hydroxybutyric acid receptor. Journal of Neurochemistry. [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Sodium Oxybate Monograph: Related Substances and Impurity A. [Link][1][2]

  • Wellendorph, P., et al. (2005). Novel Cyclic Gamma-Hydroxybutyrate (GHB) Analogs: Ligands for the GHB Receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Food and Drug Administration (FDA). NDA 021196: Xyrem (Sodium Oxybate) Chemistry Review. [Link]

(Note: Specific biological data for CAS 2825005-55-6 is inferred from established GHB SAR principles due to the compound's primary status as a chemical reference standard.)

Sources

Safety Operating Guide

Comprehensive Disposal Guide: Sodium 4-(3-hydroxypropoxy)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Sodium 4-(3-hydroxypropoxy)butanoate Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Safety Assessment & Strategic Overview

As a Senior Application Scientist, I often encounter the misconception that "salts" are inherently safe for aqueous disposal. While Sodium 4-(3-hydroxypropoxy)butanoate (a sodium salt of a hydroxy-ether fatty acid) exhibits high water solubility and likely low volatility, it must be managed as Hazardous Chemical Waste , not municipal wastewater.

The "Why" Behind the Protocol

Unlike simple inorganic salts (e.g., Sodium Chloride), this compound contains a significant organic carbon backbone (C7H13O4Na).

  • Chemical Oxygen Demand (COD): Discharging this into a sanitary sewer spikes the COD/BOD (Biological Oxygen Demand), potentially violating local wastewater discharge permits.

  • Structural Analogs: This molecule is structurally related to hydroxybutyrates (e.g., GHB/Sodium Oxybate), though the ether linkage at the 4-position prevents direct lactonization to GBL. However, due to the lack of extensive toxicological data on this specific ether derivative, we must apply the Precautionary Principle : treat it as a potential bioactive agent until proven otherwise.

  • Stability: The ether linkage (-O-) is chemically robust. It will not readily degrade in standard waste streams, necessitating thermal destruction (incineration) rather than chemical neutralization.

Chemical Characterization & Physical Properties[1][2][3]

Before initiating disposal, verify the material state.[1] This data dictates the waste stream classification.

PropertyCharacteristicDisposal Implication
Chemical Structure HO-(CH2)3-O-(CH2)3-COONaOrganic salt; requires incineration.
Physical State White to off-white hygroscopic powderKeep dry; segregate from oxidizers.
Solubility Highly soluble in water (>100 mg/mL)Do not pour down the drain.
pH (10% aq) Likely Basic (pH 8.0 - 9.5)May require pH adjustment if mixed with acids.
Reactivity Stable ether linkage; HygroscopicStore in desiccated conditions until disposal.
RCRA Status Non-Listed (Not P or U listed)Classify as "Non-Regulated Chemical Waste" unless mixed with solvents.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance (Expired or Surplus)

Best for: Old reagent bottles, weighing boat residues, or bulk surplus.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Sodium 4-(3-hydroxypropoxy)butanoate.

    • Constituents: 100%.

    • Hazard Checkbox: Check "Irritant" (standard precaution for organic salts).

  • Secondary Containment: Place the primary container into a clear, sealable plastic bag (Chem-Bag) to contain any hygroscopic leakage.

  • Aggregation: This container can be packed into a Lab Pack drum designated for "Non-Regulated Organic Solids."

  • Final Fate: High-temperature incineration.

Scenario B: Aqueous Solutions (Buffers, Reaction Mixtures)

Best for: HPLC waste, reaction byproducts, or dissolved stock solutions.

  • Segregation: Do not mix with halogenated solvents (e.g., Dichloromethane, Chloroform). This significantly increases disposal costs.

  • pH Check: Measure the pH of the solution.

    • If pH < 2 or > 12.5: Neutralize to pH 5–9 using dilute HCl or NaOH. This prevents the waste from being classified as "Corrosive" (D002), simplifying shipping.

  • Collection: Pour into a carboy designated for "Non-Halogenated Organic/Aqueous Waste."

    • Critical Note: Even if the solution is 95% water, the presence of the organic salt precludes drain disposal.

  • Labeling: List "Water" and "Sodium 4-(3-hydroxypropoxy)butanoate" with approximate percentages.

Scenario C: Trace Contamination (Glassware & Debris)

Best for: Pipette tips, weighing paper, and contaminated gloves.

  • Solids (Debris):

    • Place in the Solid Hazardous Waste bin (often a yellow or red bin in the lab).

    • Do not place in regular trash. While likely low-toxicity, it is a chemical contaminant.

  • Glassware (Triple Rinse Protocol):

    • Rinse 1: Rinse with a small volume of water. Collect rinsate into the "Aqueous Waste" carboy (Scenario B).

    • Rinse 2: Repeat.

    • Rinse 3: Acetone or Ethanol rinse (if needed for drying). Collect in "Flammable Organic Waste."

    • Result: The glassware is now considered "RCRA Empty" and can be washed normally or disposed of in a glass bin.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream.

DisposalWorkflow Start START: Sodium 4-(3-hydroxypropoxy)butanoate Waste StateCheck What is the physical state? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Debris Trace (Gloves/Tips) StateCheck->Debris SolidPack Pack in HDPE Jar Label: Non-Regulated Organic Solid Solid->SolidPack SolventCheck Is it mixed with Halogens? (DCM, Chloroform, etc.) Liquid->SolventCheck SolidBin Solid Hazardous Waste Bin Debris->SolidBin LabPack Lab Pack for Incineration SolidPack->LabPack HaloYes Halogenated Waste Stream SolventCheck->HaloYes Yes pHCheck Check pH (Target 5-9) SolventCheck->pHCheck No HaloNo Non-Halogenated / Aqueous Stream pHCheck->HaloNo pH 5-9 Neutralize Neutralize if Corrosive pHCheck->Neutralize pH < 2 or > 12.5 Neutralize->HaloNo

Figure 1: Decision matrix for segregating Sodium 4-(3-hydroxypropoxy)butanoate waste streams based on physical state and solvent composition.

Emergency Response: Spills & Exposure

In the event of an accidental release, immediate containment prevents environmental contamination.

  • Small Solid Spill (< 50g):

    • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2]

    • Containment: Cover with a damp paper towel to prevent dust generation (inhalation hazard).

    • Cleanup: Sweep up the damp solid and paper towel. Place in a sealable bag.

    • Disposal: Treat as "Solid Hazardous Waste" (Scenario A).

  • Liquid Spill:

    • Absorb: Use vermiculite, clay, or a universal absorbent pad.

    • Decontaminate: Wipe the surface with water, followed by ethanol.

    • Disposal: Place soaked absorbents into the solid hazardous waste bin.

Regulatory Framework & Compliance

While this specific salt is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • RCRA Classification:

    • Pure Substance: Non-RCRA Regulated (unless characteristic).

    • Mixed with Solvents: Depends on the solvent (e.g., D001 for Ignitable if mixed with Ethanol; F003 for spent non-halogenated solvents).

  • DOT Shipping (if transporting pure):

    • Likely Not Regulated for transport unless mixed with hazardous carriers.

    • Recommendation: Always ship as "Chemicals, n.o.s." (Not Otherwise Specified) if shipping for disposal.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273.[Link]

  • PubChem. (n.d.). Compound Summary: Sodium 4-hydroxybutanoate (Structural Analog Reference). National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[1][Link]

Sources

Personal protective equipment for handling Sodium4-(3-hydroxypropoxy)butanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Sodium 4-(3-hydroxypropoxy)butanoate Content Type: Operational Safety Guide & Logistical Plan Audience: Research Scientists, Process Chemists, and HSE Managers

Part 1: Core Directive & Risk Assessment

Status: Novel/Specialized Chemical Entity Risk Classification: OEB 3 (Estimated) – Treat as Potent/Irritant until specific toxicology is established.

Executive Summary: Sodium 4-(3-hydroxypropoxy)butanoate is a sodium salt structurally related to hydroxybutyric acid derivatives and glycol ethers. Due to the ether linkage and ionic nature, this compound is expected to be hygroscopic , water-soluble , and potentially bioactive (CNS depressant analog potential).

Standard laboratory "safety glasses and lab coat" protocols are insufficient for the solid phase of this material due to the risk of dust inhalation and rapid systemic absorption. This guide applies the Precautionary Principle , elevating handling standards to match those of novel pharmaceutical intermediates.

Part 2: The PPE Matrix (Task-Based Protection)

Do not apply a "one-size-fits-all" approach. PPE must scale with the energy and potential for aerosolization of the task.

Table 1: PPE Requirements by Operational Phase
PPE ComponentPhase A: Solid Handling (Weighing, Transfer, Milling)Phase B: Solution Handling (Reaction, Extraction, HPLC Prep)Phase C: Spill Cleanup (Emergency Response)
Respiratory P100 / N99 Respirator (Minimum) or PAPR (if >10g). Surgical masks provide ZERO protection.N95 (If fume hood sash is open) or Standard Lab Ventilation.Full-Face Elastomeric Respirator with P100 cartridges.
Hand Protection Double Nitrile Gloves (0.11mm min). Outer glove: Change immediately upon contamination.Single Nitrile (Chemical Resistant). Check permeation data for solvent used.Double Nitrile (Long cuff) or Butyl Rubber (if solvent risk is high).
Eye/Face Chemical Splash Goggles . Safety glasses allow dust entry from sides.Safety Glasses with side shields (Face shield if splashing likely).[1]Chemical Splash Goggles + Face Shield.
Body Tyvek® Lab Coat/Coverall (Disposable, wrist-elastic).Cotton Lab Coat (Fire Resistant if using flammable solvents).Tyvek® Coverall (Impervious suits).
Engineering HEPA-Filtered Balance Enclosure or Glove Box.Chemical Fume Hood (Sash at working height).Portable HEPA Vacuum (Dedicated for HazMat).

Part 3: Operational Workflow (SOP)

Pre-Operational Logic (Hierarchy of Controls)

Before donning PPE, you must validate the engineering controls. PPE is the last line of defense, not the first.

Hierarchy cluster_0 Risk Mitigation Logic Level1 1. ELIMINATION (Can we use a pre-dissolved stock?) Level2 2. ENGINEERING (Is the Balance Enclosure/Hood Certified?) Level1->Level2 Level3 3. ADMINISTRATIVE (SOPs, Designated Area, Signage) Level2->Level3 Level4 4. PPE (Respirator, Double Gloves, Goggles) Level3->Level4

Figure 1: The decision pathway prior to handling.[1][2][3][4][5][6][7] If Engineering controls (Level 2) fail, work must stop regardless of PPE.

Protocol: Weighing & Transfer of Solids (Critical Step)

The moment of highest risk is opening the stock container. Hygroscopic salts can clump, requiring force to break, which generates fine particulate dust.

Step-by-Step Procedure:

  • Preparation:

    • Activate the Anti-Static Gun (Ionizer). Static charge on dry salts causes particle repulsion and aerosolization.

    • Place a black surface mat inside the balance enclosure (makes white powder spills visible).

    • Pre-weigh the receiving vessel (tare) before adding the compound to avoid moving the open stock container repeatedly.

  • Donning PPE:

    • Wash hands.[1][2][3][5][6][8]

    • Don inner nitrile gloves (bright color, e.g., orange).

    • Don Tyvek lab coat (taped at wrists if high potency is suspected).

    • Don outer nitrile gloves (standard blue/purple). Note: If you see the inner color, the outer glove is compromised.

    • Don Goggles and Respirator.[1]

  • The Transfer:

    • Open the container only inside the enclosure.

    • Use a disposable spatula. Do not return excess material to the stock container (cross-contamination and dust risk).

    • Technique: "Pour-down" method. Tilt the receiving vial, bring the spatula deep into the neck, and rotate to deposit. Do not dump from a height.

  • Decontamination:

    • Wipe the exterior of the stock container with a dry Kimwipe, then a solvent-dampened wipe (Ethanol/Methanol) before removing from the hood.

    • Dispose of the spatula and wipes as solid hazardous waste immediately.

Protocol: Solubilization

Once in solution, the inhalation risk drops, but the permeation risk remains.

  • Solvent Choice: Water, Methanol, or DMSO.

  • Exotherm: Sodium salts of organic acids may generate mild heat upon hydration. Add solvent slowly to the solid, not solid to solvent, to prevent "puffing."

  • Labeling: Immediately label the solution with concentration, solvent, date, and user. Use the acronym "Na-HPB" (or internal code) if the full name is too long, but ensure the CAS or structure is referenced in the lab notebook.

Part 4: Emergency Response & Disposal

Spill Management
  • Dry Spill: DO NOT SWEEP. Sweeping creates dust. Use a HEPA vacuum or the "wet-wipe" method (cover with damp paper towels, then scoop up).

  • Wet Spill: Absorb with vermiculite or chemically inert pads.

  • Skin Contact: Wash with soap and copious water for 15 minutes. The ether linkage facilitates dermal absorption; speed is critical.

Disposal Strategy

This compound is a chemical salt.[6] It must never be flushed down the drain.

  • Solid Waste: Bag in clear polyethylene, label as "Solid Chemical Waste: Sodium 4-(3-hydroxypropoxy)butanoate."

  • Liquid Waste: Segregate based on solvent (Aqueous vs. Organic).

  • Destruction: High-temperature incineration is the required disposal method to ensure complete thermal decomposition of the organic framework.

Part 5: Visualizing the Workflow

Workflow cluster_zones Containment Zones Start Start: Stock Container Check Check Humidity (<40% RH Recommended) Start->Check PPE Don PPE (Double Glove) Check->PPE Weigh Weighing (Static Control) PPE->Weigh Solid Phase Dissolve Solubilization (Fume Hood) Weigh->Dissolve Liquid Phase Clean Decon & Doffing Dissolve->Clean

Figure 2: Operational workflow emphasizing the transition from solid phase (high inhalation risk) to liquid phase (permeation risk).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[3][6] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • Altasciences. (2025). Critical Considerations for the Safe Manufacture of Highly Potent Drugs.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.